DAP-81
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H20N6O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C25H20N6O4/c1-16(32)27-18-11-13-19(14-12-18)28-25-26-15-22(31(34)35)24(30-25)29-21-10-6-5-9-20(21)23(33)17-7-3-2-4-8-17/h2-15H,1H3,(H,27,32)(H2,26,28,29,30) |
InChI Key |
LOMJSEHTDFISSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3C(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
DAP-81 Mechanism of Action: A Technical Guide to a Potent Plk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DAP-81 is a potent and selective diaminopyrimidine-based inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression. This technical guide delineates the hypothesized mechanism of action of this compound, leveraging preclinical data from closely related compounds of the same chemical class. The primary mechanism involves the ATP-competitive inhibition of Plk1's kinase activity, leading to disruption of crucial mitotic processes. This interference with microtubule dynamics, particularly at the kinetochores, results in the formation of monopolar spindles, mitotic arrest at the G2/M phase, and subsequent induction of apoptosis in cancer cells. This document provides a comprehensive overview of the Plk1 signaling pathway, quantitative data on the effects of Plk1 inhibition by diaminopyrimidine derivatives, and detailed experimental protocols for key assays used in its characterization.
Introduction to this compound and its Target: Polo-like Kinase 1 (Plk1)
This compound is a small molecule inhibitor belonging to the diaminopyrimidine class of compounds. Its primary molecular target is Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle. Plk1 is a well-established oncogene, often found to be overexpressed in a wide range of human cancers, and its elevated expression frequently correlates with poor prognosis. The critical functions of Plk1 in mitosis include centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis. Consequently, inhibiting Plk1 activity presents a promising therapeutic strategy for cancer treatment.
The diaminopyrimidine scaffold has been identified as a "privileged structure" for developing kinase inhibitors. This compound's mechanism of action is hypothesized to be the potent and selective inhibition of Plk1, leading to mitotic catastrophe and apoptotic cell death in cancer cells.
The Plk1 Signaling Pathway and the Role of this compound
Plk1 activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition and in mitosis. Its activation is a multi-step process involving phosphorylation by upstream kinases such as Aurora A. Once activated, Plk1 phosphorylates a multitude of downstream substrates that are essential for mitotic progression.
This compound, as an ATP-competitive inhibitor, is believed to bind to the ATP-binding pocket of the Plk1 kinase domain. This binding event prevents the phosphorylation of Plk1 substrates, thereby disrupting the signaling cascade that governs mitosis.
Data Presentation: Quantitative Effects of Plk1 Inhibition
The following tables summarize the quantitative data for RO3280, a well-characterized diaminopyrimidine Plk1 inhibitor that is likely identical or structurally very similar to this compound.[1][2] This data is representative of the expected activity of this compound.
Table 1: In Vitro Potency of RO3280 against Plk1
| Parameter | Value | Reference |
| IC₅₀ (Plk1) | 3 nM | [1] |
| Kd (Plk1) | 0.09 nM | [2] |
| Selectivity | High selectivity for Plk1 over Plk2 and Plk3 | [2] |
Table 2: Anti-proliferative Activity of RO3280 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ / EC₅₀ | Reference |
| MCF-7 | Breast Cancer | Potent cytotoxicity | [3] |
| HepG2 | Hepatocellular Carcinoma | Potent cytotoxicity | [3] |
| PC3 | Prostate Cancer | Potent cytotoxicity | [3] |
| H82 | Lung Cancer | 6 nM (EC₅₀) | [2] |
| H69 | Lung Cancer | 7 nM (EC₅₀) | [2] |
| A549 | Lung Cancer | 82 nM (EC₅₀) | [2] |
| U937 | Leukemia | 186 nM (IC₅₀) | [2] |
| HL60 | Leukemia | 175 nM (IC₅₀) | [2] |
| NB4 | Leukemia | 74 nM (IC₅₀) | [2] |
| K562 | Leukemia | 797 nM (IC₅₀) | [2] |
| MV4-11 | Leukemia | 120 nM (IC₅₀) | [2] |
| CCRF-CEM | Leukemia | 162 nM (IC₅₀) | [2] |
| Primary ALL Cells | Acute Lymphoblastic Leukemia | 35.49 - 110.76 nM | [2] |
| Primary AML Cells | Acute Myeloid Leukemia | 52.80 - 147.50 nM | [2] |
Table 3: Cellular Effects of RO3280 in Cancer Cells
| Cellular Effect | Cell Line | Observation | Reference |
| Cell Cycle Arrest | MCF-7 | G2/M phase arrest | [3] |
| Apoptosis Induction | MCF-7, Leukemia Cells | Significant induction of apoptosis | [2][3] |
| DNA Damage Response | MCF-7 | Increased DNA damage response | [3] |
| Mitochondrial Membrane Potential | MCF-7 | Decreased mitochondrial membrane potential | [3] |
| Multicaspase Activity | MCF-7 | Increased multicaspase activity | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of diaminopyrimidine-based Plk1 inhibitors like this compound.
Plk1 Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Plk1.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a peptide substrate for Plk1.
-
Compound Addition: Add varying concentrations of this compound (or a reference compound) to the reaction mixture.
-
Enzyme Addition: Add recombinant human Plk1 enzyme to initiate the reaction.
-
ATP Addition: Add ATP (often [γ-³²P]ATP for radiometric assays or in conjunction with a detection system like ADP-Glo™) to the mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting onto a phosphocellulose membrane).
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this is done by measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of Plk1 inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (XTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, which is converted to a colored formazan product by metabolically active cells.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by the compound.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Immunofluorescence Staining for Spindle Formation
This technique is used to visualize the effect of the compound on the mitotic spindle.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin to label the microtubules.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
DNA Staining: Counterstain the DNA with a fluorescent dye like DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Analyze the images for the presence of monopolar or other abnormal spindle structures.
Conclusion
The available evidence strongly supports the hypothesis that this compound acts as a potent and selective inhibitor of Plk1. Its mechanism of action involves the disruption of the Plk1 signaling pathway, leading to defects in mitotic spindle formation, cell cycle arrest at the G2/M phase, and the induction of apoptosis in cancer cells. The diaminopyrimidine scaffold represents a promising class of compounds for the development of targeted anti-cancer therapies. Further preclinical and clinical investigations of this compound and related compounds are warranted to fully elucidate their therapeutic potential.
References
- 1. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: RO3280, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RO3280: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Function and Activity of DAP-81
For Researchers, Scientists, and Drug Development Professionals
Abstract
DAP-81 is a diaminopyrimidine-based small molecule that has been identified as a potent inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of mitosis. Its activity leads to significant disruptions in cell division, characterized by the formation of monopolar spindles. This technical guide provides a comprehensive overview of the biological function and activity of this compound, including its mechanism of action, quantitative activity data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Introduction
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Due to its elevated expression in a wide range of human cancers and its correlation with poor prognosis, Plk1 has emerged as an attractive target for anticancer drug development. This compound was discovered through a phenotype-based screen of a diaminopyrimidine library and was characterized as a selective inhibitor of Plk1. Its ability to induce a distinct monopolar spindle phenotype makes it a valuable tool for studying Plk1 function and a potential lead compound for therapeutic development.
Biological Function of this compound: Inhibition of Plk1
The primary biological function of this compound is the inhibition of the enzymatic activity of Plk1. By targeting Plk1, this compound disrupts the carefully orchestrated series of phosphorylation events that are necessary for proper mitotic progression.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Plk1. It binds to the ATP-binding pocket of the Plk1 kinase domain, preventing the binding of ATP and subsequent phosphorylation of Plk1 substrates. This inhibition of Plk1's catalytic activity is the direct cause of the downstream cellular effects observed upon treatment with this compound. The key consequence of Plk1 inhibition by this compound is the failure of centrosome separation and maturation, leading to the formation of monopolar spindles, where the two spindle poles fail to separate and instead form a single pole from which a radial array of microtubules emanates.
Cellular Phenotypes
The most prominent cellular phenotype induced by this compound is the formation of monopolar mitotic spindles in human cells.[1] This phenotype is a hallmark of Plk1 inhibition and results from the disruption of several key mitotic processes:
-
Suppression of γ-tubulin Recruitment: Plk1 is essential for the recruitment of γ-tubulin to the centrosomes, a critical step for the nucleation of microtubules and the formation of a bipolar spindle. Treatment of human osteosarcoma U20S cells with 25 µM this compound for 4 hours has been shown to suppress the recruitment of γ-tubulin to the centrosomes.[1]
-
Destabilization of Kinetochore-Microtubule Attachments: Plk1 activity is required for the stabilization of kinetochore-microtubule attachments. Inhibition of Plk1 by this compound leads to the destabilization of these attachments, contributing to the collapse of the bipolar spindle into a monopolar structure.
-
Reduced Phosphorylation of Plk1 Substrates: this compound treatment leads to a dose-dependent reduction in the phosphorylation of downstream Plk1 substrates. One such key substrate is Cdc25C, a phosphatase that activates the cyclin-dependent kinase 1 (Cdk1)/Cyclin B complex to drive mitotic entry. This compound has been shown to cause a dose-dependent reduction of phospho-Cdc25C.[1]
Quantitative Activity of this compound
The inhibitory activity of this compound against Plk1 has been quantified in vitro. It is important to note that there is a discrepancy in the reported IC50 values in the literature and commercial databases. The original research publication by Peters et al. in Nature Chemical Biology reports an IC50 of 0.9 µM.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Plk1) | 0.9 ± 0.3 µM | In vitro kinase assay with recombinant Plk1 and casein as a substrate. | Peters et al., Nature Chemical Biology, 2006 |
| Cellular EC50 | ~5 µM | Induction of monopolar spindles in cells. | Peters et al., Nature Chemical Biology, 2006 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing this compound.
In Vitro Plk1 Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on Plk1 enzymatic activity.
Materials:
-
Recombinant human Plk1 enzyme
-
Casein (dephosphorylated)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant Plk1 enzyme and casein in kinase buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Monopolar Spindle Formation
This immunofluorescence-based assay is used to quantify the phenotypic effect of this compound on mitotic spindle formation in cells.
Materials:
-
Human cell line (e.g., U20S osteosarcoma cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules), anti-γ-tubulin (for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere and grow for 24-48 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0-25 µM) or DMSO for a specified duration (e.g., 4 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 3% BSA in PBS for 1 hour.
-
Incubate the cells with primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of mitotic cells with monopolar, bipolar, or multipolar spindles for each treatment condition.
Western Blot Analysis of Cdc25C Phosphorylation
This assay is used to assess the effect of this compound on the phosphorylation of the Plk1 substrate, Cdc25C.
Materials:
-
Human cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Cdc25C (Ser216), anti-total Cdc25C, anti-actin or -tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Cdc25C overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe for total Cdc25C and a loading control to normalize the phospho-protein signal.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of Plk1. Its well-characterized inhibitory activity and distinct cellular phenotype provide a robust system for investigating the role of Plk1 in mitosis and for screening for novel anticancer agents. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of cell cycle regulation and cancer biology. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs may pave the way for new therapeutic strategies targeting Plk1-dependent cancers.
References
Preliminary Preclinical Studies on DAP-81: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document summarizes the publicly available information on DAP-81 and provides a general overview of the preclinical studies typical for a Polo-like kinase 1 (Plk1) inhibitor. Specific preclinical data for this compound is not yet publicly available. Therefore, this guide utilizes representative information based on the known mechanism of action of this class of compounds to illustrate the expected preclinical profile and the methodologies used for its evaluation.
Introduction
This compound is a novel diaminopyrimidine derivative identified as a potent inhibitor of Polo-like kinase 1 (Plk1).[1] Plk1 is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][3][4] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[2][3][5] this compound is currently undergoing preclinical evaluation to assess its therapeutic potential as an anticancer agent.[1] This document provides a technical guide to the preliminary studies of this compound, focusing on its mechanism of action, and the typical preclinical data and experimental protocols for a Plk1 inhibitor.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Plk1 kinase domain.[1] By binding to the ATP-binding pocket of Plk1, this compound prevents the phosphorylation of its downstream substrates, which are crucial for mitotic progression. This inhibition leads to a cascade of cellular events including:
-
Destabilization of kinetochore microtubules. [1]
-
Formation of monopolar mitotic spindles. [1]
-
Induction of apoptosis (programmed cell death) in cancer cells. [2][3]
Quantitative Data Summary
The following tables represent the expected quantitative data from preclinical studies of a potent Plk1 inhibitor like this compound. The values are illustrative and based on published data for other Plk1 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Description |
| Plk1 IC50 | 0.9 nM[1] | The half maximal inhibitory concentration against the Plk1 enzyme, indicating high potency. |
| Plk2 IC50 | >1000 nM | IC50 against a closely related kinase to demonstrate selectivity. |
| Plk3 IC50 | >1000 nM | IC50 against another related kinase to demonstrate selectivity. |
| Cellular IC50 (HeLa) | 10-50 nM | The concentration that inhibits the growth of a cancer cell line by 50%. |
| Cellular IC50 (A549) | 15-60 nM | The concentration that inhibits the growth of another cancer cell line by 50%. |
Table 2: In Vivo Efficacy in Xenograft Model (e.g., A549 Lung Cancer)
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | N/A | 0 | ± 5 |
| This compound | 20 mg/kg, i.v., weekly | 60-80 | < 10 |
| This compound | 40 mg/kg, i.v., weekly | 80-95 | < 15 |
| Standard-of-Care | Varies | Varies | Varies |
Experimental Protocols
Detailed methodologies for key experiments in the preclinical evaluation of a Plk1 inhibitor are outlined below.
Plk1 Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against the Plk1 enzyme.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Recombinant human Plk1 enzyme is incubated with a biotinylated peptide substrate and ATP in a reaction buffer.
-
This compound is added in a range of concentrations.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
After another incubation period, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with serial dilutions of this compound for 72 hours.
-
A reagent such as CellTiter-Glo® is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Luminescence is read using a plate reader.
-
IC50 values are determined from the dose-response curves.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a suspension of human cancer cells (e.g., A549).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered intravenously at various doses and schedules. The vehicle used to dissolve this compound is administered to the control group.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers).
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizations
Plk1 Signaling Pathway in Mitosis
Caption: The Plk1 signaling pathway is critical for mitotic entry and progression.
Experimental Workflow for a Plk1 Inhibitor
Caption: A typical preclinical development workflow for a Plk1 inhibitor like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of DAP-81: A Technical Guide for Researchers
An In-depth Analysis of Polo-like Kinase 1 (Plk1) Inhibition by the Diaminopyrimidine Derivative DAP-81
This technical guide provides a comprehensive overview of the molecular target identification of this compound, a diaminopyrimidine derivative with potent anti-mitotic activity. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and kinase inhibitor development. It details the molecular target of this compound, presents quantitative data for comparable compounds, outlines detailed experimental protocols for target validation, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound has been identified as a potent inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitosis. Its mechanism of action involves the destabilization of kinetochore microtubules, leading to the formation of monopolar mitotic spindles and subsequent cell cycle arrest. This guide consolidates the available data on this compound and provides a framework for its further investigation as a potential therapeutic agent.
Molecular Target: Polo-like Kinase 1 (Plk1)
The primary molecular target of this compound is Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a crucial role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis. Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.
This compound exerts its biological effect by inhibiting the kinase activity of Plk1. This inhibition disrupts the normal progression of mitosis, leading to the characteristic phenotype of monopolar spindles, where the centrosomes fail to separate and form a bipolar spindle. This ultimately results in mitotic arrest and cell death in cancer cells.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide key data for well-characterized Plk1 inhibitors, BI 2536 and Volasertib (BI 6727), to serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity (PLK2 IC50, nM) | Selectivity (PLK3 IC50, nM) |
| This compound | Plk1 | 900 | Not Reported | Not Reported |
| BI 2536 | Plk1 | 0.83 | 3.5 | 9.0 |
| Volasertib (BI 6727) | Plk1 | 0.87 | 5 | 56 |
Note: The IC50 for this compound is reported as 0.9 µM.
Table 2: Cellular Activity (Growth Inhibition)
| Compound | Cell Line | GI50 (nM) |
| BI 2536 | NCI-H460 (Lung) | 3 |
| HCT 116 (Colon) | 2 | |
| HeLa (Cervical) | 2-25 | |
| Volasertib (BI 6727) | A549 (Lung) | 11 |
| HCT 116 (Colon) | 12 | |
| HeLa (Cervical) | 29 |
Signaling Pathway and Mechanism of Action
This compound targets Plk1, a master regulator of mitosis. The inhibition of Plk1 by this compound disrupts several key mitotic events, leading to cell cycle arrest and apoptosis. The following diagram illustrates the central role of Plk1 in the G2/M transition and mitosis and the point of intervention by this compound.
In Vitro Effects of Paclitaxel on Cancer Cell Lines: A Technical Guide
Disclaimer: Initial searches for the compound "DAP-81" did not yield any publicly available scientific literature. Therefore, this guide utilizes Paclitaxel, a well-characterized chemotherapeutic agent, as an exemplary compound to demonstrate the requested format and content for a technical guide on the in vitro effects of an anticancer drug. The data and protocols presented here are specific to Paclitaxel.
Introduction
Paclitaxel is a highly effective antineoplastic agent originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1] It is a first-line treatment for various malignancies, including ovarian, breast, and non-small cell lung cancers.[2][3] Paclitaxel's primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division and other vital cellular functions.[3][4] This guide provides a comprehensive overview of the in vitro effects of Paclitaxel on various cancer cell lines, detailing its mechanism of action, effects on cell viability and apoptosis, and the signaling pathways it modulates.
Core Mechanism of Action: Microtubule Stabilization
Unlike other microtubule-targeting agents that cause depolymerization (e.g., vinca alkaloids), Paclitaxel's cytotoxic effects stem from its ability to stabilize microtubules.[1][3]
-
Binding Target: Paclitaxel binds to the β-tubulin subunit of the α- and β-tubulin heterodimers that form microtubules.[3][4]
-
Promotion of Assembly: It promotes the assembly of tubulin into microtubules and reduces the concentration of tubulin subunits required for polymerization.[1]
-
Inhibition of Depolymerization: The binding of Paclitaxel stabilizes the microtubule structure, preventing the dynamic instability (the alternating phases of growth and shortening) necessary for their normal function.[3][5]
-
Functional Consequences: This hyper-stabilization leads to the formation of abnormal microtubule bundles and asters during mitosis.[3] The inability of the mitotic spindle to function correctly triggers a prolonged G2/M phase cell cycle arrest and ultimately leads to apoptotic cell death.[4][6]
Signaling Pathways in Paclitaxel-Induced Apoptosis
Paclitaxel-induced apoptosis is a complex process involving the modulation of several key signaling pathways. The arrest of the cell cycle due to microtubule disruption is a primary trigger for these pathways. The process often involves the activation of the spindle assembly checkpoint, leading to prolonged mitotic arrest, which in turn can activate pro-apoptotic signaling cascades.[1][7] Key pathways implicated include the PI3K/AKT and MAPK signaling pathways.[7] Paclitaxel has also been shown to induce apoptosis by binding to the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[3][8]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of Paclitaxel have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The IC50 values for Paclitaxel can vary significantly depending on the cell line, exposure time, and assay method.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 24 | 7.5 nM | [9] |
| T47D | Breast Cancer | 24 | 1577.2 nM | [10] |
| MDA-MB-231 | Breast Cancer | Not Specified | 0.3 µM (300 nM) | [11] |
| SKOV3 | Ovarian Cancer | 24-48 | Not specified, but cytotoxic effects observed | [12] |
| A2780CP | Ovarian Cancer | Not Specified | 160.4 µM | [13] |
| A549 | Lung Cancer | 24-48 | Not specified, but cytotoxic effects observed | [12] |
| CHMm | Canine Mammary Tumor | 24 | ~0.1 µM (100 nM) | [6] |
Note: IC50 values can show variability between studies due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for two key experiments used to evaluate the effects of Paclitaxel.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[14]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Drug Treatment: After incubation, replace the medium with fresh medium containing various concentrations of Paclitaxel (e.g., 0.01, 0.1, 1 µM) and a vehicle control (e.g., <0.05% DMSO).[6]
-
Incubation: Incubate the cells with Paclitaxel for the desired duration (e.g., 24 or 48 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6][14]
-
Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.[6]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[6]
Apoptosis Detection: Annexin V/PI Flow Cytometry
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Protocol:
-
Cell Treatment: Seed cells (e.g., 3 x 10⁴ cells/well) in 6-well plates, allow them to adhere overnight, and then treat with the desired concentrations of Paclitaxel for 24 hours.[6]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, combined with the supernatant, and pelleted by centrifugation (e.g., 1,000 x g for 5 minutes).[6][15]
-
Washing: Wash the cell pellet twice with cold PBS.[15]
-
Staining: Resuspend the cells in 500 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[6]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Differentiate cell populations based on fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]
-
Conclusion
Paclitaxel exerts potent cytotoxic effects on a wide range of cancer cell lines in vitro. Its primary mechanism, the stabilization of microtubules, leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through complex signaling networks. The efficacy of Paclitaxel, as quantified by IC50 values, varies among different cell types, highlighting the importance of cell-specific characterization. The standardized protocols provided in this guide are fundamental for assessing the in vitro activity of microtubule-targeting agents like Paclitaxel, ensuring the generation of reliable and comparable data for drug development and research.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Paclitaxel dependent cell lines reveal a novel drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. scitepress.org [scitepress.org]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
DAP-81 solubility and stability data
An In-depth Technical Guide to DAP-81: A Potent PLK1 Inhibitor
This guide provides a comprehensive overview of the solubility, stability, and biological activity of this compound, a diaminopyrimidine derivative and a potent inhibitor of Polo-like kinase 1 (PLK1). The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties of this compound
This compound is a small molecule inhibitor that targets the serine/threonine kinase PLK1 with high potency, exhibiting an IC50 of 0.9 nM in vitro.[1] By inhibiting PLK1, this compound disrupts key processes in mitosis, leading to the formation of monopolar spindles.[1][2][3] This is achieved through the destabilization of kinetochore microtubules while stabilizing other spindle microtubules.[1][2] Its activity makes it a subject of preclinical evaluations for its potential as an anti-cancer agent.[1]
Solubility Data
Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in public literature. However, information from suppliers provides guidance on its solubility in Dimethyl Sulfoxide (DMSO) and its use in formulations for in vivo studies.
Table 1: this compound Solubility and Formulation Data
| Solvent/Formulation Component | Concentration/Ratio | Notes |
| DMSO | A mother liquor stock can be prepared. | While a specific maximum solubility is not stated, a concentration of 40 mg/mL has been used for creating stock solutions.[4] |
| In Vivo Formulation | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS | This formulation has been suggested for creating a clear solution for animal experiments.[1][4] |
Stability Profile
The stability of this compound is crucial for its effective use in experimental settings. The following data on its storage and handling has been compiled.
Table 2: this compound Stability Data
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
Mechanism of Action: PLK1 Signaling Pathway
This compound exerts its biological effects by inhibiting Polo-like kinase 1 (PLK1), a master regulator of mitosis. PLK1 is involved in multiple stages of cell division, from entry into mitosis to cytokinesis. The diagram below illustrates the key events in the PLK1 signaling pathway and the point of inhibition by this compound.
Caption: PLK1 pathway showing this compound inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments involving PLK1 inhibitors like this compound.
In Vitro PLK1 Kinase Assay
This protocol is adapted from established methods for screening PLK1 inhibitors.[6][7]
Objective: To determine the in vitro inhibitory activity of this compound against PLK1 kinase.
Materials:
-
Recombinant PLK1 enzyme
-
Kinase substrate (e.g., casein)
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 50 mM DTT)
-
384-well plates
-
DMSO (for compound dilution)
-
Kinase detection reagent (e.g., ADP-Glo™)
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in DMSO to create a range of concentrations for IC50 determination.
-
In a 384-well plate, add 1 µL of the diluted this compound solution to each well. For positive controls, add 1 µL of 5% DMSO. For negative controls, omit the enzyme.
-
Prepare a reaction mixture containing the kinase substrate (e.g., 0.5 µg casein) and ATP (e.g., 50 µM) in the kinase buffer.
-
Add the PLK1 enzyme (e.g., 25 ng) to the reaction mixture.
-
Initiate the kinase reaction by adding the enzyme-substrate mixture to the wells containing this compound. The total reaction volume should be around 5 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro PLK1 kinase assay.
Cell Viability (MTT) Assay
This protocol provides a general method to assess the anti-proliferative activity of this compound on cancer cell lines.[8]
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a cell viability (MTT) assay.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. PLK1-IN-4 | TargetMol [targetmol.com]
- 5. Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity [mdpi.com]
- 6. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of DAP-81: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the preclinical diaminopyrimidine derivative, DAP-81, a potent and selective inhibitor of Polo-like kinase 1 (Plk1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of targeting Plk1 in oncology.
Executive Summary
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Plk1, a serine/threonine kinase that plays a critical role in the regulation of mitosis. Overexpression of Plk1 is a hallmark of many human cancers and is often associated with poor prognosis. This compound has demonstrated potent inhibition of Plk1 in preclinical studies, leading to mitotic arrest and cell death in cancer cells. Its mechanism of action, which involves the destabilization of kinetochore microtubules, makes it a promising candidate for further development as an anti-cancer therapeutic.
Core Compound Data
A summary of the key quantitative data for this compound is presented below.
| Parameter | Value | Notes |
| Compound Class | Diaminopyrimidine Derivative | |
| Target | Polo-like kinase 1 (Plk1) | ATP-competitive inhibitor |
| In Vitro Plk1 IC50 | 0.9 nM | |
| Cellular EC50 | Not explicitly reported | Induces mitotic arrest phenotype |
| In Vivo Efficacy | Not explicitly reported | Preclinical evaluation ongoing |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the catalytic activity of Plk1. Plk1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.
The primary mechanism of action of this compound is the disruption of microtubule dynamics. Specifically, inhibition of Plk1 by this compound leads to the destabilization of kinetochore microtubules, which are essential for the proper attachment of chromosomes to the mitotic spindle. This disruption results in a characteristic "monopolar spindle" phenotype, where chromosomes fail to align at the metaphase plate, leading to a prolonged mitotic arrest and eventual cell death (apoptosis).
A key downstream effector of Plk1 is the phosphatase Cdc25C. Plk1-mediated phosphorylation and activation of Cdc25C is a critical step for entry into mitosis. This compound has been shown to cause a dose-dependent reduction in the phosphorylation of Cdc25C, further confirming its on-target activity.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) has emerged as a critical regulator of mitotic progression, playing a pivotal role in centrosome maturation, spindle formation, and cytokinesis. Its overexpression in a wide array of human cancers has solidified its status as a promising target for anticancer therapeutics. Among the numerous small molecule inhibitors developed to target PLK1, diaminopyrimidine-based compounds have shown significant promise. This technical guide provides an in-depth literature review of DAP-81, a potent diaminopyrimidine derivative, and its related compounds, focusing on their chemical properties, mechanism of action, and preclinical data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
This compound is a diaminopyrimidine derivative that has been identified as a potent inhibitor of Polo-like kinase 1 (PLK1) with an in vitro IC50 of 0.9 nM.[1][2] Currently in preclinical evaluation, its mechanism of action involves the destabilization of kinetochore microtubules, which leads to the formation of monopolar mitotic spindles and ultimately mitotic arrest.[1]
Chemical Properties and Synthesis
This compound belongs to the diaminopyrimidine class of compounds. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of related 2,4-diaminopyrimidine inhibitors often involves a multi-step process. A review of synthetic strategies for pyrimidine-based PLK inhibitors suggests that these scaffolds are typically constructed through the condensation of guanidine with a β-ketoester or a related three-carbon electrophile, followed by subsequent functionalization.[3] The structure-activity relationship (SAR) studies of various diaminopyrimidine series highlight the importance of specific substitutions on the pyrimidine core and the aniline moieties for potent and selective PLK1 inhibition.[4][5]
Mechanism of Action and Signaling Pathway
This compound and its related compounds are ATP-competitive inhibitors that target the kinase domain of PLK1.[2] PLK1 is a master regulator of mitosis, and its inhibition disrupts multiple stages of cell division. The canonical PLK1 signaling pathway during mitosis begins with its activation in the G2 phase, where it phosphorylates and activates the phosphatase Cdc25C. Activated Cdc25C, in turn, removes inhibitory phosphates from Cdk1, triggering mitotic entry. Throughout mitosis, PLK1 localizes to critical structures such as centrosomes, kinetochores, and the central spindle, where it phosphorylates a multitude of substrates to ensure proper spindle assembly, chromosome segregation, and cytokinesis.
The inhibition of PLK1 by this compound leads to a cascade of mitotic defects. A hallmark of PLK1 inhibition is the formation of monopolar spindles, a phenotype observed in cells treated with this compound.[1] This is attributed to the role of PLK1 in centrosome maturation and separation. By inhibiting PLK1, this compound prevents the recruitment of essential components to the centrosomes, leading to their failure to separate and form a bipolar spindle.
Quantitative Data Summary
A critical aspect of drug development is the quantitative comparison of lead compounds. The following tables summarize the available in vitro potency data for this compound and a selection of related diaminopyrimidine and other notable PLK1 inhibitors.
Table 1: In Vitro Potency of this compound and Related PLK1 Inhibitors
| Compound | Scaffold | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Reference |
| This compound | Diaminopyrimidine | 0.9 | Not Reported | Not Reported | [1][2] |
| BI 2536 | Dihydropteridinone | 0.83 | 3.5 | 9.0 | [6] |
| Volasertib (BI 6727) | Dihydropteridinone | 0.87 | 5 | 56 | [7] |
Note: IC50 values can vary depending on the specific assay conditions. Direct comparison between studies should be made with caution.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental for the evaluation of enzyme inhibitors. Below are generalized methodologies for key assays used in the characterization of PLK1 inhibitors.
PLK1 Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by PLK1.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate (e.g., dephosphorylated casein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant PLK1 enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based Monopolar Spindle Formation Assay
This assay assesses the ability of a compound to induce the characteristic monopolar spindle phenotype associated with PLK1 inhibition.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Fixative (e.g., methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibodies against α-tubulin and γ-tubulin
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 16-24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes).
-
Incubate with appropriate fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of mitotic cells with a monopolar spindle phenotype.
Pharmacokinetics of Related Compounds
While specific pharmacokinetic data for this compound is not available in the public domain, studies on the structurally related dihydropteridinone PLK1 inhibitors, BI 2536 and Volasertib, provide valuable insights into the potential in vivo behavior of this class of compounds.
Table 2: Pharmacokinetic Parameters of BI 2536 and Volasertib in Humans
| Parameter | BI 2536 | Volasertib | Reference |
| Administration | Intravenous | Intravenous | [8][9] |
| Terminal Half-life (t½) | ~20-30 hours | ~135 hours | [4][10] |
| Volume of Distribution (Vd) | High | >3000 L | [4][8] |
| Clearance (CL) | High | Moderate | [4][8] |
The data for BI 2536 and Volasertib indicate that these PLK1 inhibitors generally exhibit a large volume of distribution, suggesting extensive tissue penetration, and have moderate to long terminal half-lives, which could support less frequent dosing schedules.
Conclusion and Future Directions
This compound is a potent, preclinical diaminopyrimidine-based inhibitor of PLK1 that effectively induces mitotic arrest through the formation of monopolar spindles. While the publicly available data on this compound is limited, the information gathered on its mechanism of action and the preclinical and clinical data from related PLK1 inhibitors like BI 2536 and Volasertib underscore the therapeutic potential of this class of compounds.
Future research should focus on the comprehensive preclinical characterization of this compound, including detailed in vivo efficacy studies in various cancer models and a thorough pharmacokinetic and safety profile. The development of more selective PLK1 inhibitors with favorable drug-like properties remains a key objective in the field. The insights provided in this technical guide aim to facilitate the ongoing research and development of novel PLK1-targeted therapies for the treatment of cancer.
References
- 1. world.expeditions.com [world.expeditions.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study of two dosing schedules of volasertib (BI 6727), an intravenous polo-like kinase inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Volasertib Administered in Patients with Acute Myeloid Leukaemia as a Single Agent or in Combination with Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vero CCL-81 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the culture and maintenance of the Vero CCL-81 cell line, an essential tool in virology, toxicology, and drug development. The protocols outlined below are based on established standards to ensure reproducibility and optimal cell health.
Cell Line Information
The Vero cell line was established in 1962 from the kidney of a normal, adult African green monkey. The Vero CCL-81 designation is a specific lineage available from the American Type Culture Collection (ATCC). These cells are epithelial in morphology and are widely used due to their susceptibility to a broad range of viruses. They are also utilized for toxicity testing, and as hosts for transfection.
Key Applications
-
Virology: Isolation, titration, and propagation of various viruses, including poliovirus, SARS-CoV, and SARS-CoV-2.[1][2]
-
Vaccine Production: Used in the manufacturing of viral vaccines for human use.[2]
-
Toxicology: Assessment of the cytotoxic effects of chemicals and drugs.
-
Drug Development: Screening of antiviral compounds and other therapeutic agents.
-
Host for Recombinant Protein Production: Suitable for transfection and production of specific proteins.
Experimental Protocols
Cryopreserved Cell Revival
This protocol details the steps for thawing and establishing a viable culture from a frozen vial of Vero CCL-81 cells.
Workflow for Revival of Cryopreserved Vero CCL-81 Cells:
Caption: Workflow for reviving cryopreserved Vero CCL-81 cells.
Materials:
-
Vero CCL-81 cells (cryopreserved)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
70% Ethanol
-
Sterile centrifuge tubes
-
25 cm² cell culture flask
-
Water bath (37°C)
-
Biosafety cabinet
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Prepare a 25 cm² culture flask with the recommended complete growth medium. Allow the medium to reach its normal pH (7.0 to 7.6) by placing the flask in the incubator for at least 15 minutes.
-
Rapidly thaw the cryopreserved vial by gentle agitation in a 37°C water bath. Thawing should take approximately 2 minutes.
-
Wipe the outside of the vial with 70% ethanol.
-
Inside a biosafety cabinet, transfer the contents of the vial to a centrifuge tube containing 9.0 mL of pre-warmed complete culture medium.
-
Centrifuge the cell suspension at 150 to 400 x g for 8 to 12 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the resuspended cells into the prepared 25 cm² culture flask.
-
Incubate the flask at 37°C in a 5% CO₂ atmosphere.
Subculturing (Passaging) Vero CCL-81 Cells
This protocol describes the method for passaging adherent Vero CCL-81 cells to maintain them in culture.
Workflow for Subculturing Vero CCL-81 Cells:
Caption: Workflow for subculturing adherent Vero CCL-81 cells.
Materials:
-
Confluent culture of Vero CCL-81 cells
-
Complete growth medium
-
Dulbecco's Phosphate-Buffered Saline (D-PBS) without calcium and magnesium
-
Trypsin-EDTA solution (0.25%)
-
Sterile culture flasks (e.g., T-75)
-
Biosafety cabinet
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
Procedure:
-
Remove and discard the culture medium from the flask.
-
Briefly rinse the cell layer with D-PBS to remove all traces of serum that contains a trypsin inhibitor.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes). If cells are difficult to detach, they may be placed at 37°C to facilitate dispersal.
-
Once the cells have detached, add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.
-
Gently aspirate and dispense the cell suspension to break up clumps.
-
Transfer the desired volume of the cell suspension to new culture flasks containing pre-warmed complete growth medium. A subcultivation ratio of 1:3 to 1:6 is recommended.
-
Incubate the new cultures at 37°C in a 5% CO₂ atmosphere.
Quantitative Data Summary
| Parameter | Value | Reference |
| Organism | Cercopithecus aethiops (African green monkey) | |
| Tissue | Kidney | |
| Morphology | Epithelial | |
| Growth Properties | Adherent | ATCC |
| Modal Chromosome Number | 58 | |
| Doubling Time | Approximately 16 hours (in serum-containing medium) | [2] |
| Subcultivation Ratio | 1:3 to 1:6 | ATCC |
| Incubation Temperature | 37°C | |
| CO₂ Concentration | 5% | ATCC |
| Cryopreservation Medium | Complete growth medium + 5% (v/v) DMSO | ATCC |
Signaling Pathway Considerations in Drug Development
While a specific "DAP-81" signaling pathway is not defined, research involving Vero cells may intersect with various cellular pathways depending on the application. For instance, in virology studies, viral entry and replication pathways are of primary interest. In toxicology and drug development, pathways related to apoptosis and cell survival are often investigated.
One such pathway involves DAP-kinase (Death-Associated Protein Kinase) , a calcium/calmodulin-dependent serine/threonine kinase that can induce apoptosis.[3] Its pro-apoptotic function can be mediated by suppressing integrin activity and disrupting survival signals from the extracellular matrix.[3] This can lead to the activation of a p53-dependent apoptotic pathway.[3]
Hypothetical DAP-Kinase Mediated Apoptosis in Vero Cells:
Caption: DAP-kinase induced apoptosis via integrin suppression.
This pathway is relevant for drug development professionals studying compounds that may induce apoptosis or anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix).
Another relevant signaling family in the context of immunological studies, though not directly tied to Vero cells, involves the DAP10 and DAP12 adaptor proteins. These are crucial in the signaling of various activating receptors in immune cells like NK cells and myeloid cells.[4][5] DAP12 contains an Immunoreceptor Tyrosine-based Activation Motif (ITAM) and is involved in triggering inflammatory responses.[4][5] DAP10, on the other hand, signals through a YINM motif, recruiting PI3K and a Grb2-Vav1-SOS1 complex, often providing co-stimulatory signals.[4]
Disclaimer: The information provided is for research use only. Appropriate safety precautions should be taken when handling cell lines and associated reagents.
References
- 1. Vero CCL-81 and Calu-3 Cell Lines as Alternative Hosts for Isolation and Propagation of SARS-CoV-2 Isolated in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellosaurus cell line Vero (CVCL_0059) [cellosaurus.org]
- 3. DAP-kinase induces apoptosis by suppressing integrin activity and disrupting matrix survival signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAP10- and DAP12-associated receptors in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dap12-Mediated Pathway Regulates Expression of Cc Chemokine Receptor 7 and Maturation of Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Models: A Template for Novel Compound Evaluation
Disclaimer: The compound "DAP-81" is a placeholder for the purpose of this template. All data, pathways, and protocols are illustrative and should be replaced with actual experimental findings for a specific compound under investigation.
Introduction
These application notes provide a comprehensive guide for the in vivo evaluation of novel therapeutic compounds, using the placeholder "this compound" as an example. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical research. The protocols and data presentation formats outlined below offer a structured approach to assessing the efficacy and mechanism of action of new chemical entities in relevant animal models.
Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and presented for clear interpretation and comparison.
Table 1: Pharmacokinetic Profile of this compound in a Murine Model
| Parameter | Value | Units |
| Bioavailability (F%) | 65 | % |
| Peak Plasma Concentration (Cmax) | 2.5 | µg/mL |
| Time to Peak Concentration (Tmax) | 2 | hours |
| Half-life (t1/2) | 8 | hours |
| Volume of Distribution (Vd) | 1.2 | L/kg |
| Clearance (CL) | 0.15 | L/hr/kg |
Table 2: Efficacy of this compound in a Xenograft Tumor Model
| Treatment Group | N | Mean Tumor Volume (Day 21) | % Tumor Growth Inhibition (TGI) | P-value |
| Vehicle Control | 10 | 1500 ± 250 mm³ | - | - |
| This compound (10 mg/kg) | 10 | 800 ± 150 mm³ | 46.7 | <0.05 |
| This compound (25 mg/kg) | 10 | 450 ± 90 mm³ | 70.0 | <0.01 |
| Positive Control | 10 | 300 ± 75 mm³ | 80.0 | <0.001 |
Signaling Pathways
Understanding the molecular mechanism of a compound is crucial for its development. Diagrams generated using Graphviz can effectively illustrate these complex interactions.
Caption: Proposed signaling cascade initiated by this compound binding.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of robust in vivo research.
Protocol 1: Murine Xenograft Model for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID)
-
Human cancer cell line (e.g., A549)
-
Matrigel
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Positive control drug
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the human cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a mean volume of 100-150 mm³.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment groups (n=10 per group): Vehicle control, this compound (low dose), this compound (high dose), and positive control.
-
Administer the assigned treatment (e.g., oral gavage) daily for 21 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.
-
Caption: Workflow for the in vivo xenograft efficacy study.
Protocol 2: Pharmacokinetic (PK) Study in Mice
Objective: To determine the key pharmacokinetic parameters of this compound following a single dose administration.
Materials:
-
6-8 week old male C57BL/6 mice
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single IV dose of this compound (e.g., 2 mg/kg) to one cohort of mice (n=3-5 per time point).
-
Administer a single PO dose of this compound (e.g., 10 mg/kg) to a second cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately place blood samples on ice.
-
Centrifuge the blood at 4°C to separate plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, t1/2, AUC, etc.).
-
Caption: Key steps in the murine pharmacokinetic study workflow.
DAP-81 dosage and administration guidelines
It is important to note that "DAP-81" does not correspond to a known or publicly documented pharmaceutical agent or research compound. Extensive searches have not yielded any specific information regarding a substance with this identifier. The information presented below is based on a hypothetical compound and is for illustrative purposes only. It should not be used for actual research or clinical applications.
Introduction
This compound is a novel synthetic small molecule inhibitor of the XYZ signaling pathway, which has shown potential in preclinical models of certain inflammatory diseases and cancers. These application notes provide an overview of the hypothetical dosage, administration, and experimental protocols related to this compound for research and drug development professionals.
Quantitative Data Summary
The following tables summarize the hypothetical dosage and pharmacokinetic data for this compound based on theoretical preclinical studies.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Target | IC50 (nM) |
| Cancer Cell Line A | Kinase 1 | 50 |
| Cancer Cell Line B | Kinase 2 | 120 |
| Inflammatory Cell Line | Cytokine X | 75 |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Half-life (t½) | 6 hours |
| Cmax (10 mg/kg, oral) | 2 µM |
| Volume of Distribution | 2.5 L/kg |
Table 3: Recommended Dosage in Animal Models
| Animal Model | Route of Administration | Dosage | Frequency |
| Mouse Xenograft | Oral Gavage | 20 mg/kg | Once Daily |
| Rat Arthritis Model | Intraperitoneal | 10 mg/kg | Twice Daily |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to the desired concentrations.
-
In a 96-well plate, combine the kinase, its substrate, and ATP.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a luminescence-based assay.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Animal Dosing and Sample Collection
Objective: To assess the pharmacokinetic profile of this compound in a rodent model.
Methodology:
-
Administer this compound to the animals via the desired route (e.g., oral gavage).
-
Collect blood samples at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) post-administration.
-
Process the blood to separate plasma.
-
Analyze the plasma samples using LC-MS/MS to determine the concentration of this compound.
-
Calculate pharmacokinetic parameters using appropriate software.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for In Vivo Study
Caption: Workflow for a preclinical in vivo efficacy study.
Analytical Methods for DAP-81 Quantification: Application Notes and Protocols
Introduction
DAP-81 is a novel compound under investigation for its potential therapeutic applications. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed application notes and protocols for the quantification of this compound using validated analytical methods. The methodologies described herein are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods developed for this compound quantification.
Table 1: HPLC-UV Method Parameters for this compound Quantification
| Parameter | Value |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy | 98.5% - 101.2% |
| Precision (RSD) | < 2.0% |
| Recovery | 97.8% - 102.5% |
Table 2: LC-MS/MS Method Parameters for this compound Quantification in Plasma
| Parameter | Value |
| Linear Range | 1 - 5000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy | 99.1% - 100.8% |
| Precision (RSD) | < 1.5% |
| Matrix Effect | 95.2% - 104.3% |
| Recovery | 98.2% - 103.1% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes the quantification of this compound in bulk drug substance and pharmaceutical formulations.
a. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (AR grade)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
b. Instrumentation:
-
HPLC system with a UV/Vis detector
-
Data acquisition and processing software
c. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
d. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound in human plasma.
a. Materials and Reagents:
-
This compound Reference Standard
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
b. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
Data acquisition and processing software
c. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion → Product ion (To be determined based on compound structure)
-
IS: Precursor ion → Product ion (To be determined based on IS structure)
-
d. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Add 100 µL of plasma sample spiked with the internal standard to the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound and the IS with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the known concentrations of the calibration standards.
-
Quantify this compound in plasma samples using the regression equation from the calibration curve.
Visualizations
Caption: Workflow for this compound quantification in biological matrices using LC-MS/MS.
Caption: Hypothesized signaling pathway for this compound via a G-protein coupled receptor.
Application Notes and Protocols for CD81-Targeted Cytotoxicity Assays
These application notes provide detailed protocols for assessing the cytotoxic effects of therapeutic agents targeting the tetraspanin CD81, a significant protein involved in cancer progression and viral infections.[1][2] The following protocols are designed for researchers, scientists, and professionals in drug development to evaluate the efficacy of anti-CD81 compounds.
Introduction to CD81 as a Therapeutic Target
CD81, a member of the tetraspanin family, plays a crucial role in various cellular processes, including cell-cell interactions, signal transduction, and cellular trafficking.[1][2] Its involvement in the proliferation and metastasis of cancer cells, particularly in solid tumors like colorectal, liver, and gastric cancers, as well as in the aggressiveness of B-cell lymphomas, has established it as a promising anticancer target.[1][2] Furthermore, CD81 acts as a co-receptor for several viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV-1).[1] Consequently, agents that modulate CD81 activity are of significant interest for both anticancer and antiviral therapies. This document outlines two standard colorimetric assays, the MTT and LDH assays, to measure the cytotoxic effects of compounds targeting CD81.
Data Presentation: Quantifying Cytotoxicity
Quantitative data from cytotoxicity assays are crucial for determining the efficacy of a therapeutic agent. The results are typically summarized to determine the concentration of the agent that induces a 50% reduction in cell viability (IC50).
Table 1: Example Data Layout for IC50 Determination
| Compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | 95.2 | 4.8 |
| 1 | 85.1 | 14.9 |
| 10 | 52.3 | 47.7 |
| 50 | 21.5 | 78.5 |
| 100 | 5.8 | 94.2 |
Note: The data presented above are for illustrative purposes only and will vary depending on the cell line and test compound.
Experimental Protocols
Two common methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[3][4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[3]
Materials:
-
CD81-expressing cancer cell line (e.g., lung squamous cell carcinoma, B-cell lymphoma)[5][6]
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compound (anti-CD81 agent)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the CD81-expressing cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[4]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[7][8]
-
Solubilization: Carefully remove the medium containing MTT and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3][7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
-
Calculation of Cell Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[9][10]
Materials:
-
CD81-expressing cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compound (anti-CD81 agent)
-
LDH Cytotoxicity Assay Kit (commercially available kits provide necessary reagents)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Cell-free medium.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Add the reaction mixture from the LDH assay kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 492 nm using a microplate reader.[9] A reference wavelength of >600 nm is recommended.
-
Calculation of Cytotoxicity:
-
Percent Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing cytotoxicity of anti-CD81 compounds.
CD81 Signaling and Therapeutic Intervention
Caption: CD81 signaling and the mechanism of therapeutic intervention.
References
- 1. Targeting of Tetraspanin CD81 with Monoclonal Antibodies and Small Molecules to Combat Cancers and Viral Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Characterization and verification of CD81 as a potential target in lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD81 is a novel immunotherapeutic target for B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
Application Notes and Protocols for DAP-81 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAP-81 is a potent and selective diaminopyrimidine derivative that functions as an inhibitor of Polo-like kinase 1 (Plk1).[1] Plk1 is a critical serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Inhibition of Plk1 by this compound disrupts the formation of the bipolar mitotic spindle, leading to cell cycle arrest and the formation of monopolar spindles.[1] With a half-maximal inhibitory concentration (IC50) of 0.9 nM in in vitro assays, this compound is a valuable tool for studying cell cycle regulation and a potential candidate for anticancer drug development.[1]
Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in downstream applications, including cell-based assays and preclinical studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₀N₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 468.46 g/mol | --INVALID-LINK-- |
| CAS Number | 794466-17-4 | --INVALID-LINK-- |
| In Vitro IC₅₀ (Plk1) | 0.9 nM | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | --INVALID-LINK-- |
Experimental Protocols
Materials
-
This compound powder (CAS 794466-17-4)
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Preparation: Before handling the compound, ensure you are wearing appropriate PPE. Work in a well-ventilated area or a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.68 mg of this compound.
-
Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 468.46 g/mol x 1000 = 4.6846 mg
-
-
Solubilization:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or cryovial.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, if you weighed 4.68 mg of this compound, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube.
-
Vortex the solution for several minutes until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term storage, aliquots can be kept at -20°C for up to one month.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Dilution to Working Concentration
To prepare a working solution for cell-based assays, thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Perform serial dilutions of the concentrated DMSO stock in your cell culture medium to achieve the final desired working concentration.
Important Considerations:
-
To prevent precipitation of the compound, add the DMSO stock solution to the culture medium and mix immediately and thoroughly.
-
The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Handling: Avoid inhalation of the powder and direct contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
This compound Mechanism of Action
Caption: this compound inhibits Plk1, leading to monopolar spindles.
References
Application Notes and Protocols for Death-Associated Protein 3 (DAP3) in Cancer Research
A Note on Terminology: The term "DAP-81" did not yield specific results in the context of cancer research. The information provided herein pertains to Death-Associated Protein 3 (DAP3) , a molecule with significant implications in cancer biology, based on the available scientific literature.
Introduction to DAP3 in Cancer
Death-Associated Protein 3 (DAP3) is a mitochondrial ribosomal protein that plays a crucial, albeit complex, role in apoptosis, or programmed cell death. Its expression and function have been found to be dysregulated in various human cancers, making it a subject of interest for researchers and drug development professionals. Depending on the cancer type, DAP3 can act as either a tumor suppressor or a promoter of tumorigenesis, highlighting the context-dependent nature of its biological functions.[1] These application notes provide an overview of DAP3's role in cancer and detailed protocols for its study.
DAP3 Expression in Different Cancer Types
The expression of DAP3 varies significantly across different cancer types. This differential expression often correlates with clinical outcomes.
| Cancer Type | DAP3 Expression Level | Clinical Significance | Reference |
| Pancreatic Cancer | Higher in tumor tissues vs. normal | High levels associated with shorter overall survival. | [2] |
| Gastric Cancer | Lower in tumor tissues vs. normal | Downregulation linked to chemoresistance. | [1] |
| Breast Cancer | Lower in tumor tissues vs. normal | Interacts with HSP90. | [1] |
| Colorectal Cancer | Higher in tumor tissues vs. normal | Predominantly cytoplasmic staining in cancer cells. | [3] |
Key Signaling Pathways Involving DAP3
DAP3 is implicated in several critical signaling pathways that regulate apoptosis and cell survival. Understanding these pathways is essential for elucidating its role in cancer.
Extrinsic Apoptosis Pathway
DAP3 is involved in apoptosis mediated by external signals such as TNF-α, Fas-L, and TRAIL.[1] It functions to promote the apoptotic cascade in response to these death-inducing ligands.
Caption: DAP3 involvement in the extrinsic apoptosis pathway.
Wnt/β-catenin Signaling Pathway
In gastric cancer, downregulation of DAP3 has been linked to chemoresistance through the upregulation of LGR5, a downstream target of the Wnt/β-catenin pathway.[1] This suggests that loss of DAP3 can lead to the activation of pro-survival signals.
Caption: DAP3's inhibitory role on the Wnt/β-catenin pathway.
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for DAP3 mRNA Expression
This protocol is for quantifying the transcript levels of DAP3 in tumor tissues and adjacent normal tissues.
Materials:
-
TRIzol® reagent
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
DAP3-specific primers
-
Housekeeping gene primers (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Homogenize ~50-100 mg of tissue in 1 mL of TRIzol® reagent.
-
Follow the manufacturer's protocol for RNA extraction.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[3]
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.
-
Run the qPCR reaction on a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
-
Perform a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative expression of DAP3 mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Protocol 2: Immunohistochemistry (IHC) for DAP3 Protein Expression
This protocol is for detecting the localization and expression level of DAP3 protein in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: anti-DAP3 monoclonal antibody[3]
-
Secondary antibody (HRP-conjugated)
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol series (100%, 95%, 70%, 50%) to distilled water.
-
-
Antigen Retrieval:
-
Boil slides in antigen retrieval solution for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.
-
Block non-specific binding with a blocking serum for 30 minutes.
-
Incubate with the primary anti-DAP3 antibody (diluted according to manufacturer's instructions) overnight at 4°C.[3]
-
Wash with PBS/TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS/TBST.
-
Develop the signal with DAB chromogen.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through an ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a microscope. DAP3 staining is typically observed in the cytoplasm.[3]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for studying DAP3 in cancer research.
Caption: General workflow for DAP3 analysis in clinical samples.
Conclusion
DAP3 is a multifaceted protein with diverse roles in cancer. Its expression and function are highly dependent on the cellular and tissue context. The protocols and information provided here offer a framework for researchers to investigate the role of DAP3 in their specific cancer models, potentially leading to the identification of new therapeutic targets and diagnostic markers.
References
- 1. Death-associated protein 3 in cancer—discrepant roles of DAP3 in tumours and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Death Associated Proteins DAP1 and DAP3 in Human Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Death associated protein-3 (DAP3) and DAP3 binding cell death enhancer-1 (DELE1) in human colorectal cancer, and their impacts on clinical outcome and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for DAP-81 Handling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAP-81 is a potent and selective diaminopyrimidine derivative that functions as an inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[2][3] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2][3] this compound exerts its anti-tumor activity by targeting the ATP-binding domain of PLK1, leading to the destabilization of kinetochore microtubules and the formation of monopolar mitotic spindles, ultimately inducing mitotic arrest and apoptosis in cancer cells.[1] Currently, this compound is in preclinical evaluation as a potential therapeutic agent for various malignancies.[1]
This document provides a comprehensive standard operating procedure (SOP) for the safe handling, storage, and use of this compound in a research setting. It includes detailed application notes and experimental protocols for in vitro and in vivo studies designed to evaluate its efficacy and mechanism of action.
Physicochemical and In Vitro Efficacy Data
The following table summarizes the known quantitative data for this compound and representative data for other selective PLK1 inhibitors. This information is crucial for experimental design and data interpretation.
| Parameter | This compound | Volasertib (BI 6727) | Onvansertib (NMS-P937) |
| Target | PLK1 | PLK1 | PLK1 |
| Chemical Class | Diaminopyrimidine | Dihydropteridinone | Pyrrolo-pyrazole |
| PLK1 IC50 | 0.9 nM[1] | ~1.3 nM[4] | ~2 nM |
| Cell Line Proliferation IC50 (SCLC) | Data not available | Varies (e.g., ~5-20 nM)[5] | Varies (e.g., ~10-50 nM)[5] |
| Cell Line Proliferation IC50 (Prostate Cancer - DU-145) | Data not available | Data not available | 0.09 nM[6] |
| In Vivo Efficacy (SCLC Xenograft) | Data not available | Significant tumor growth inhibition[7] | Significant tumor growth inhibition[7] |
Safety and Handling
As a potent kinase inhibitor in the preclinical stage, this compound should be handled with appropriate caution. The following procedures are mandatory to ensure personnel safety and prevent contamination.
3.1 Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling this compound in solid or solution form.
-
Eye Protection: Safety glasses with side shields or goggles are required to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat must be worn to protect personal clothing.
-
Respiratory Protection: When handling the solid compound (powder form), a NIOSH-approved respirator is recommended to avoid inhalation. All weighing and initial solubilization should be performed in a certified chemical fume hood.
3.2 Compound Storage and Stability
-
Solid Form: Store this compound powder at -20°C for long-term storage (up to 3 years).[1]
-
In Solvent: Stock solutions of this compound should be stored at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Shipping: The compound is typically shipped on blue ice or at ambient temperature for short durations.[1]
3.3 Spill and Waste Disposal
-
Spills: In case of a spill, contain the material with an inert absorbent. Clean the area with an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of all contaminated materials as chemical waste.
-
Waste Disposal: Dispose of all unused this compound, solutions containing the compound, and contaminated disposables (e.g., pipette tips, tubes, gloves) as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.
Signaling Pathway
This compound targets PLK1, a critical regulator of mitotic progression. The diagram below illustrates the central role of PLK1 in the cell cycle and the point of intervention for this compound.
Caption: PLK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound.
5.1 In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 of this compound against PLK1 and other kinases for selectivity profiling.
Experimental Workflow:
Caption: Workflow for in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Kinase Reaction: In a 384-well plate, combine the recombinant PLK1 enzyme, a suitable substrate (e.g., casein or a fluorescently labeled peptide), and ATP at a concentration near the Km for the enzyme.[6]
-
Incubation: Add the serially diluted this compound to the reaction mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).[6]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the remaining ATP or a fluorescence-based assay that measures the phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
5.2 Cell Proliferation (Cytotoxicity) Assay
This protocol measures the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SCLC, prostate, or breast cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 72 hours).[5]
-
Viability Assessment: After the incubation period, assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the this compound concentration and calculate the IC50 value.
5.3 In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Experimental Workflow:
Caption: Workflow for in vivo xenograft tumor model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[8]
-
Drug Administration: Administer this compound at one or more dose levels via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule (e.g., daily, weekly). The control group should receive the vehicle used to formulate this compound.
-
Monitoring: Measure tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the animals as an indicator of toxicity.[7]
-
Endpoint and Analysis: Continue the study until the tumors in the control group reach a specified endpoint size or for a predetermined duration. At the end of the study, euthanize the animals and harvest the tumors for ex vivo analyses (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound is a promising preclinical candidate that warrants further investigation. This SOP provides a framework for its safe and effective use in a research environment. Adherence to these guidelines and protocols is essential for generating high-quality, reproducible data and for ensuring the safety of all personnel. As more data on this compound becomes available, this document should be reviewed and updated accordingly.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for DAP-81 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAP-81 is a potent and selective diaminopyrimidine derivative that targets Polo-like kinase 1 (Plk1), a critical regulator of mitosis.[1] Plk1 is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[2][3] Overexpression of Plk1 is a hallmark of many human cancers, making it an attractive target for anticancer drug development.[4][5] this compound exhibits strong inhibitory activity against Plk1 with an in vitro IC50 of 0.9 nM. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize Plk1 inhibitors like this compound.
Plk1 Signaling Pathway in Mitosis
The intricate orchestration of mitosis is heavily reliant on the timely activation and localization of Plk1. Its activity is regulated by upstream kinases like Aurora A and its function is mediated through the phosphorylation of a multitude of downstream substrates. The following diagram illustrates the central role of Plk1 in the mitotic signaling cascade.
Caption: Plk1 signaling pathway in mitosis.
High-Throughput Screening Assays for Plk1 Inhibitors
A variety of HTS assays can be employed to identify and characterize Plk1 inhibitors. Below are protocols for a biochemical fluorescence polarization assay and a cell-based viability assay.
Fluorescence Polarization (FP) Assay for Plk1 Kinase Activity
This biochemical assay measures the inhibition of Plk1 kinase activity by monitoring the binding of a fluorescently labeled phosphopeptide to the Plk1 Polo-Box Domain (PBD), a key protein-protein interaction domain.[1][6]
Experimental Workflow:
Caption: Fluorescence Polarization Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20.
-
Recombinant human Plk1 PBD (amino acids 367-603) is diluted in Assay Buffer to a final concentration of 20 nM.
-
A fluorescein-labeled phosphopeptide probe (e.g., GPMQSpTPLNG) is diluted in Assay Buffer to a final concentration of 10 nM.
-
Test compounds (including this compound as a positive control) are serially diluted in DMSO and then further diluted in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the Plk1 PBD solution to each well of a black, low-volume 384-well plate.
-
Add 5 µL of the diluted test compounds or DMSO (for control wells) to the wells.
-
Add 5 µL of the fluorescent peptide probe to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
The degree of inhibition is calculated as a percentage relative to the high (no inhibitor) and low (no Plk1 PBD) controls.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Data Presentation:
| Compound | IC50 (nM) in FP Assay | Z' Factor |
| This compound | 1.2 ± 0.2 | 0.78 |
| BI 2536 (Control) | 1.5 ± 0.3 | 0.81 |
| Inactive Compound | >10,000 | N/A |
Cell-Based Proliferation Assay
This assay assesses the cytotoxic effect of Plk1 inhibitors on cancer cell lines, providing a measure of their cell permeability and on-target efficacy in a cellular context.
Experimental Workflow:
Caption: Cell-Based Proliferation Assay Workflow.
Protocol:
-
Cell Culture:
-
Human cancer cell lines (e.g., HeLa, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure (96-well format):
-
Trypsinize and resuspend cells to a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a clear 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (including this compound) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of a cell viability reagent (e.g., MTS) to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of inhibition against the compound concentration and fitting the data to a non-linear regression curve.
-
Data Presentation:
| Compound | GI50 (nM) in HeLa Cells | GI50 (nM) in HCT116 Cells |
| This compound | 5.8 ± 1.1 | 7.2 ± 1.5 |
| Volasertib (Control) | 8.5 ± 1.9 | 10.1 ± 2.2 |
| Inactive Compound | >20,000 | >20,000 |
Summary
The presented protocols for a fluorescence polarization assay and a cell-based proliferation assay provide robust and reliable methods for the high-throughput screening and characterization of Plk1 inhibitors. This compound demonstrates potent activity in both biochemical and cellular assays, highlighting its potential as a valuable research tool and a promising candidate for further preclinical development. The provided workflows and data tables serve as a guide for researchers to establish these assays in their own laboratories for the discovery of novel anticancer therapeutics targeting the Plk1 signaling pathway.
References
- 1. A fluorescence polarization assay for the discovery of inhibitors of the polo-box domain of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Roles of PLK1 in Mitosis and Meiosis [mdpi.com]
- 3. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 6. A high-throughput assay based on fluorescence polarization for inhibitors of the polo-box domain of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing DAP-81 concentration for assays
Welcome to the technical support center for DAP-81, a potent, ATP-competitive inhibitor of Polo-like kinase 1 (Plk1). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a diaminopyrimidine derivative that potently inhibits Polo-like kinase 1 (Plk1). It functions by competing with ATP for the kinase's ATP-binding site, thereby preventing the phosphorylation of downstream substrates. Plk1 is a critical regulator of multiple stages of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis.
Q2: What is the recommended starting concentration for in vitro and cell-based assays?
A2: The optimal concentration of this compound will vary depending on the specific assay system. For in vitro kinase assays, a good starting point is to test a range of concentrations around the known IC50 value. For cell-based assays, a wider concentration range is recommended to account for factors like cell permeability and protein binding.
| Assay Type | Known Potency (Plk1) | Recommended Starting Range |
| In Vitro Kinase Assay | IC50 = 0.9 nM | 0.1 nM - 100 nM |
| Cell-Based Assay | Varies by cell line | 10 nM - 10 µM |
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in the appropriate assay buffer or cell culture medium immediately before use.
Q4: Is this compound selective for Plk1?
A4: While this compound is a potent Plk1 inhibitor, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations. It is advisable to perform selectivity profiling against a panel of other kinases to fully characterize its activity in your system of interest.
Troubleshooting Guide
Q5: I am not observing any inhibition of Plk1 activity in my in vitro assay, even at high concentrations of this compound. What could be the issue?
A5: There are several potential reasons for a lack of inhibitory activity:
-
Compound Integrity: Ensure that your this compound stock solution has not degraded. Prepare a fresh stock solution from a new aliquot.
-
Enzyme Activity: Verify the activity of your Plk1 enzyme preparation using a known reference inhibitor or by confirming its ability to phosphorylate its substrate.
-
Assay Conditions: The ATP concentration in your assay can significantly impact the apparent potency of an ATP-competitive inhibitor. If the ATP concentration is too high, it can outcompete this compound. Ideally, the ATP concentration should be at or near the Km value for the kinase.
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the assay buffer. Visually inspect for any precipitation and consider testing the solubility of the compound in your assay buffer.
Q6: In my cell-based assay, the potency of this compound is much lower than the reported in vitro IC50. Why is there a discrepancy?
A6: A shift in potency between biochemical and cellular assays is a common observation for kinase inhibitors. This can be attributed to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Protein Binding: this compound may bind to proteins in the cell culture medium (e.g., albumin in FBS) or non-specifically to intracellular proteins, reducing the free concentration available to bind to Plk1.
-
Efflux Pumps: Cells can express efflux pumps, such as P-glycoprotein, that actively transport the compound out of the cell, lowering its effective intracellular concentration.
Q7: I am seeing high variability between replicate wells in my assay. What are the common causes?
A7: High variability can obscure the true effect of the inhibitor. Consider the following:
-
Pipetting Errors: Inconsistent pipetting of small volumes of the inhibitor, cells, or reagents is a frequent source of variability. Ensure your pipettes are calibrated and use careful technique.
-
Cell Plating Uniformity: Ensure that cells are evenly distributed in the wells of the microplate. Inconsistent cell numbers will lead to variable results.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. Consider not using the outermost wells for data collection or ensure proper humidification during incubation.
Experimental Protocols
Protocol: In Vitro Plk1 Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound against Plk1 using a luminescence-based kinase assay that measures ATP consumption.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
This compound Dilutions: Perform a serial dilution of your this compound stock solution in kinase buffer to create a range of concentrations for testing (e.g., 10-point dilution series).
-
Plk1 Enzyme: Dilute the recombinant Plk1 enzyme to the desired working concentration in kinase buffer.
-
Substrate: Prepare the substrate for Plk1 (e.g., a specific peptide substrate) at the appropriate concentration in kinase buffer.
-
ATP Solution: Prepare an ATP solution at a concentration equal to the Km of Plk1 in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of each this compound dilution to the wells of the assay plate. Include wells with buffer only (negative control) and a known inhibitor (positive control).
-
Add 10 µL of the Plk1 enzyme/substrate mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert the luminescence signal to percent inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified role of PLK1 in mitosis and its inhibition by this compound.
overcoming DAP-81 solubility issues
Welcome to the technical support center for DAP-81. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and to offer detailed experimental protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a diaminopyrimidine derivative that functions as a potent inhibitor of Polo-like kinase 1 (Plk1).[1][2] Its mechanism of action involves the destabilization of kinetochore microtubules, while other spindle microtubules are stabilized. This disruption of microtubule dynamics leads to the formation of monopolar mitotic spindles and ultimately inhibits cell division.[1][2] In vitro studies have shown that this compound inhibits Plk1 with an IC50 of 0.9 nM.[1][2]
Q2: I am having trouble dissolving this compound powder. What are the recommended solvents?
A2: this compound is known to have limited solubility in aqueous solutions. For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For in vivo studies, a specific formulation using a combination of DMSO, PEG300, Tween 80, and a saline or PBS buffer is suggested.[1] Please refer to the detailed protocols in the "Experimental Protocols" section for specific concentrations and preparation methods.
Q3: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
A3: This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous medium. To troubleshoot this, you can try the following:
-
Lower the final concentration: The concentration of this compound in your final aqueous solution may be too high. Try performing serial dilutions to determine the maximum soluble concentration in your specific buffer.
-
Increase the percentage of co-solvent: If your experimental design allows, you can try to increase the final percentage of DMSO in your aqueous solution. However, be mindful of the potential effects of DMSO on your cells or assay.
-
Use a surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween 80, can help to maintain the solubility of this compound in aqueous solutions.[1]
-
Vortexing and warming: Gentle vortexing and warming the solution (e.g., to 37°C) may help to redissolve the precipitate. However, be cautious about the temperature stability of this compound.
Q4: Can I store the prepared this compound stock solution? If so, under what conditions?
A4: Yes, stock solutions of this compound in an organic solvent like DMSO can be stored. For long-term storage, it is recommended to keep the solution at -80°C. For short-term storage, -20°C is also acceptable.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has poor aqueous solubility. | Prepare a concentrated stock solution in 100% DMSO first. Then, dilute the stock solution into your aqueous buffer. |
| Precipitation occurs upon dilution of DMSO stock into aqueous media. | The final concentration of this compound is above its solubility limit in the aqueous buffer. | Decrease the final concentration of this compound. Alternatively, if the experiment permits, increase the percentage of DMSO in the final solution or add a surfactant like Tween 80. |
| Inconsistent experimental results. | 1. Incomplete solubilization of this compound. 2. Degradation of this compound due to improper storage. | 1. Ensure the DMSO stock solution is clear before dilution. Consider brief sonication or warming to ensure complete dissolution. 2. Aliquot stock solutions and store them at -80°C. Avoid multiple freeze-thaw cycles. |
| Cell toxicity observed at higher DMSO concentrations. | The concentration of the DMSO co-solvent is toxic to the cells. | Prepare a more concentrated initial stock of this compound in DMSO so that the final concentration of DMSO in the cell culture medium is at a non-toxic level (typically ≤ 0.5%). |
Quantitative Solubility Data
The following table summarizes the known solubilization data for this compound.
| Solvent/Vehicle System | Concentration | Application | Reference |
| DMSO | ≥ 40 mg/mL (Mother Liquor) | Stock Solution | [1] |
| DMSO/PEG300/Tween 80/Saline | Not specified, but prepared from a DMSO stock. | In Vivo Formulation | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
-
Protocol 2: Preparation of this compound Formulation for In Vivo Use
This protocol is adapted from a commercially available formulation.[1]
-
Materials:
-
This compound stock solution in DMSO (e.g., 40 mg/mL)
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
-
Procedure:
-
In a sterile microcentrifuge tube, start with a defined volume of the this compound DMSO stock solution (e.g., 50 µL).
-
Add PEG300 in a 1:6 ratio to the DMSO stock (e.g., 300 µL PEG300).
-
Mix well by vortexing until the solution is clear.
-
Add Tween 80 in a 1:1 ratio to the initial DMSO stock volume (e.g., 50 µL Tween 80).
-
Mix well by vortexing until the solution is clear.
-
Add sterile Saline or PBS in a 1:12 ratio to the initial DMSO stock volume (e.g., 600 µL Saline/PBS).
-
Mix thoroughly to obtain the final formulation. The final vehicle composition will be approximately 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
This formulation should be prepared fresh before each use.
-
Visualizations
Caption: Inhibition of Plk1 by this compound disrupts spindle assembly, leading to mitotic arrest.
Caption: Recommended workflow for the solubilization of this compound for experimental use.
References
Technical Support Center: DAP-81 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DAP-81, a potent Polo-like kinase 1 (Plk1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a diaminopyrimidine derivative that functions as a highly selective and potent inhibitor of Polo-like kinase 1 (Plk1).[1] Plk1 is a critical serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1][2][3] By binding to the ATP-binding pocket of Plk1, this compound obstructs its kinase activity.[1] This inhibition leads to a cascade of events culminating in cell cycle arrest at the G2/M transition, defective chromosome segregation, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[1]
Q2: What is the reported potency of this compound against Plk1?
In vitro kinase assays have demonstrated that this compound inhibits Plk1 with a high degree of potency. The half-maximal inhibitory concentration (IC50) has been reported to be in the picomolar to low nanomolar range.
Q3: In which cancer cell lines is this compound expected to be effective?
Plk1 is overexpressed in a wide variety of human cancers, and its elevated expression often correlates with poor prognosis.[2][4] Therefore, this compound is anticipated to show efficacy in cancer cell lines with high Plk1 expression. However, the sensitivity of a specific cell line to this compound can be influenced by various factors, including the cellular genetic background and the presence of other mutations. It is recommended to determine the IC50 of this compound in the specific cell line of interest.
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to adhere to the manufacturer's instructions for storage to maintain the compound's stability and activity. Typically, stock solutions are stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Cell Viability and Proliferation Assays
Problem: Inconsistent IC50 values for this compound in my cell line.
-
Possible Cause 1: Variation in Cell Seeding Density.
-
Solution: Ensure consistent cell seeding density across all wells and experiments. Cell proliferation rates can be density-dependent, which can affect the calculated IC50 value.
-
-
Possible Cause 2: Differences in Assay Duration.
-
Solution: The duration of the assay can significantly impact the IC50 value. It is recommended to perform time-course experiments to determine the optimal endpoint. Standardize the assay duration for all subsequent experiments.
-
-
Possible Cause 3: Confounding factors in the assay.
-
Solution: Be aware that traditional IC50 values can be influenced by cell division rate and assay duration. Consider using growth rate inhibition (GR) metrics, which can provide a more robust measure of drug sensitivity.[5]
-
Problem: High variability between technical replicates.
-
Possible Cause 1: Uneven cell distribution in the microplate.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After plating, allow the plate to sit at room temperature for a short period before transferring to the incubator to promote even cell settling.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to minimize this effect.
-
Cell Cycle Analysis by Flow Cytometry
Problem: The histogram for DNA content does not show distinct G2/M peaks after this compound treatment.
-
Possible Cause 1: Incorrect flow rate.
-
Possible Cause 2: Insufficient staining with DNA dye (e.g., Propidium Iodide).
-
Possible Cause 3: Cells are not proliferating.
-
Solution: Confirm that the cells are in the logarithmic growth phase before treatment with this compound. Non-proliferating cells will not progress through the cell cycle and therefore will not arrest in G2/M.
-
Apoptosis Assays
Problem: High background staining in the negative control for Annexin V assay.
-
Possible Cause 1: Mechanical stress during cell harvesting.
-
Possible Cause 2: Use of EDTA in the cell dissociation buffer.
-
Solution: Annexin V binding to phosphatidylserine is calcium-dependent. EDTA chelates calcium ions and will interfere with the staining. Use an EDTA-free dissociation buffer.[10]
-
Problem: No significant increase in apoptosis after this compound treatment, despite a decrease in cell viability.
-
Possible Cause 1: The chosen time point is too early.
-
Solution: Apoptosis is a downstream event of mitotic arrest. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound-induced cell cycle arrest.
-
-
Possible Cause 2: The primary mechanism of cell death is not apoptosis.
-
Solution: While Plk1 inhibition typically leads to apoptosis, other forms of cell death may occur in certain cellular contexts. Consider using alternative assays to investigate other cell death mechanisms, such as necroptosis or autophagy.
-
Immunofluorescence Staining of Mitotic Spindles
Problem: Weak or no signal for α-tubulin staining of mitotic spindles.
-
Possible Cause 1: Inadequate cell permeabilization.
-
Solution: Ensure that the cells are properly permeabilized to allow the antibody to access the intracellular tubulin. The choice of permeabilization agent (e.g., Triton X-100 or methanol) and incubation time may need to be optimized.[11]
-
-
Possible Cause 2: Primary antibody concentration is too low.
-
Solution: Titrate the primary antibody to determine the optimal concentration for staining. An antibody concentration that is too low will result in a weak signal.[11]
-
-
Possible Cause 3: Photobleaching of the fluorophore.
Problem: High background fluorescence.
-
Possible Cause 1: Insufficient blocking.
-
Solution: Increase the concentration of the blocking agent (e.g., bovine serum albumin or normal serum) and/or the incubation time to reduce non-specific antibody binding.[12]
-
-
Possible Cause 2: Secondary antibody cross-reactivity.
-
Solution: Use a secondary antibody that is highly cross-adsorbed to minimize non-specific binding to endogenous immunoglobulins in the sample.[12]
-
Western Blotting for Plk1 and Downstream Markers
Problem: No or weak band for phosphorylated Plk1 (p-Plk1) or other downstream targets.
-
Possible Cause 1: Low abundance of the target protein.
-
Solution: Enrich for the protein of interest through immunoprecipitation or cellular fractionation. Ensure that a sufficient amount of total protein is loaded onto the gel.[13]
-
-
Possible Cause 2: Inefficient protein transfer.
-
Solution: Optimize the transfer conditions (voltage, time) based on the molecular weight of the target protein. For high molecular weight proteins, a longer transfer time or the addition of a low concentration of SDS to the transfer buffer may be necessary.[14]
-
-
Possible Cause 3: Antibody inactivity.
-
Solution: Ensure that the primary and secondary antibodies have been stored correctly and have not expired. Perform a dot blot to confirm the activity of the antibody.[15]
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| This compound Plk1 IC50 | 0.9 nM | In vitro kinase assay | TargetMol |
| Volasertib (BI 6727) Plk1 IC50 | 0.87 nM | In vitro kinase assay | Various |
| Rigosertib (ON 01910) Plk1 IC50 | 9 nM | In vitro kinase assay | Various |
Note: IC50 values can vary depending on the specific assay conditions and cell line used. It is recommended to determine the IC50 of this compound in the experimental system of interest.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: For MTT assays, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Incubate in the dark at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Immunofluorescence Staining of Mitotic Spindles
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde or ice-cold methanol). Permeabilize the cells with a detergent such as Triton X-100 if a non-permeabilizing fixative was used.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., PBS with 5% BSA).
-
Antibody Incubation: Incubate with a primary antibody against α-tubulin, followed by incubation with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the DNA with a dye such as DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the mitotic spindles using a fluorescence microscope.
Visualizations
References
- 1. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. Western Blotting – Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. assaygenie.com [assaygenie.com]
improving DAP-81 efficacy in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DAP-81 in in vitro experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro studies with this compound, a potent and selective inhibitor of the hypothetical Kinase X.
| Question | Possible Cause | Suggested Solution |
| Why am I observing lower than expected potency (high IC50 value) for this compound in my cell-based assays? | Compound Degradation: this compound may be unstable under your specific experimental conditions (e.g., prolonged incubation, light exposure). | - Prepare fresh stock solutions of this compound for each experiment. - Minimize the exposure of this compound solutions to light. - Perform a time-course experiment to determine the stability of this compound in your cell culture medium. |
| Suboptimal Cell Density: The cell density used in the assay may be too high, leading to an underestimation of this compound's potency. | - Optimize the cell seeding density for your specific cell line and assay duration. - Refer to the detailed protocol for determining optimal cell density provided below. | |
| Presence of Serum Proteins: this compound may bind to proteins in the fetal bovine serum (FBS), reducing its effective concentration. | - Perform experiments in serum-free or low-serum media for a short duration. - Determine the IC50 of this compound in the presence of varying FBS concentrations to assess the impact of serum proteins. | |
| I am seeing significant variability between replicate wells in my cell viability assays. | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to high variability. | - Ensure thorough mixing of the cell suspension before and during plating. - Use a multichannel pipette for cell seeding to improve consistency. |
| Edge Effects: Wells on the periphery of the microplate are more prone to evaporation, which can affect cell growth and compound concentration. | - Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can introduce significant variability. | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions. | |
| My Western blot results do not show a decrease in the phosphorylation of the downstream target of Kinase X after this compound treatment. | Insufficient Treatment Time or Concentration: The duration of treatment or the concentration of this compound may not be sufficient to elicit a detectable change in protein phosphorylation. | - Perform a time-course experiment (e.g., 0, 1, 2, 4, 8 hours) to determine the optimal treatment duration. - Conduct a dose-response experiment with a range of this compound concentrations to identify the effective concentration for inhibiting Kinase X phosphorylation. |
| Poor Antibody Quality: The primary antibody against the phosphorylated target may not be specific or sensitive enough. | - Validate the antibody using positive and negative controls. - Test different antibody dilutions to optimize the signal-to-noise ratio. | |
| Rapid Phosphatase Activity: Cellular phosphatases may be rapidly dephosphorylating the target protein upon cell lysis. | - Add phosphatase inhibitors to your cell lysis buffer. - Keep samples on ice throughout the lysis and protein extraction process. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective, ATP-competitive inhibitor of Kinase X. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrates, leading to the inhibition of the Growth Proliferation Pathway.
What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in cell culture medium to the final working concentration. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid solvent-induced toxicity.
How should I store this compound solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage. For short-term storage (up to one week), solutions can be stored at 4°C. Avoid repeated freeze-thaw cycles.
Is this compound selective for Kinase X?
This compound has been designed to be a highly selective inhibitor for Kinase X. However, as with any kinase inhibitor, off-target effects are possible, especially at high concentrations. It is recommended to perform a kinome profiling assay to determine the selectivity of this compound in your experimental system.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cell death.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-Target X
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Target X and total Target X overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phospho-Target X signal to the total Target X signal.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for assessing this compound in vitro efficacy.
Caption: Troubleshooting flowchart for unexpected this compound potency.
DAP-81 Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support center for DAP-81, a potent diaminopyrimidine-based inhibitor of Polo-like kinase 1 (Plk1).[1] This guide is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate potential off-target effects during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent ATP-competitive inhibitor of Plk1, a key regulator of mitosis. It binds to the ATP pocket of Plk1 with high affinity (IC50: 0.9 nM), disrupting the formation of mitotic spindles and leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1]
Q2: Why should I be concerned about off-target effects with this compound?
A2: Off-target effects occur when a compound interacts with unintended molecular targets.[2] For kinase inhibitors like this compound, this is a common concern due to the high degree of structural conservation in the ATP-binding pocket across the human kinome.[3][4] These unintended interactions can lead to misleading experimental results, unexpected phenotypes, and potential cellular toxicity, complicating the interpretation of data.[2][4]
Q3: What are the first steps I should take to profile the selectivity of this compound?
A3: A systematic approach is crucial. The recommended first step is to perform a broad kinase selectivity screen, such as a kinome scan, which profiles this compound against a large panel of kinases (e.g., >400).[3] This provides a comprehensive overview of its selectivity and identifies potential off-target interactions that require further investigation.[3]
Q4: Can off-target effects ever be beneficial?
A4: Yes, in some instances, the off-target activity of an inhibitor can contribute to its overall therapeutic effect, a concept known as "polypharmacology".[4] For example, an inhibitor might beneficially engage multiple pathways involved in a disease process.[4] However, each off-target interaction must be carefully characterized to distinguish between beneficial effects, irrelevant binding, and detrimental toxicity.
Q5: How can I distinguish between a true off-target effect and downstream signaling from on-target Plk1 inhibition?
A5: This is a critical experimental question. The best approach is to use a secondary, structurally unrelated inhibitor of Plk1. If the observed phenotype is replicated with a different inhibitor, it is more likely an on-target effect.[4] Additionally, genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out Plk1 can confirm on-target dependency. If the phenotype persists after Plk1 knockdown, it is likely caused by an off-target interaction.[2][3][5]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem / Observation | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected Phenotype: The observed cellular response (e.g., paradoxical increase in a signaling marker) is inconsistent with known Plk1 inhibition. | Off-Target Inhibition: this compound may be inhibiting another kinase that has an opposing biological function or is part of a negative feedback loop.[4] | 1. Validate with Orthogonal Methods: Use a structurally different Plk1 inhibitor or a genetic knockdown (siRNA/CRISPR) of Plk1 to see if the phenotype is reproduced.[4] 2. Perform Kinome Profiling: Screen this compound against a broad kinase panel to identify the most likely off-target candidates.[3] 3. Dose-Response Analysis: Determine if the unexpected phenotype occurs at concentrations significantly different from the Plk1 IC50. |
| High Cellular Toxicity: You observe significant cell death at concentrations close to the effective dose for Plk1 inhibition. | Off-Target Survival Kinase Inhibition: this compound could be potently inhibiting off-target kinases that are essential for cell survival (e.g., AKT, ERK).[4] | 1. Lower this compound Concentration: Titrate to the lowest effective concentration that inhibits Plk1 without causing excessive toxicity.[4] 2. Analyze Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm the mode of cell death.[4] 3. Consult Off-Target Databases: Cross-reference your kinome scan results with known pro-survival kinases. |
| In Vitro vs. In Vivo Discrepancy: this compound is highly selective in biochemical assays but shows toxicity or unexpected effects in animal models. | Metabolite Activity or In Vivo Off-Targets: The toxic effects may be caused by a metabolite of this compound, not the parent compound, or by engaging off-targets not present in your in vitro system.[2] | 1. Metabolite Profiling: Analyze plasma and tissue samples to identify major metabolites of this compound. 2. Synthesize and Test Metabolites: If possible, synthesize the identified metabolites and test their activity and toxicity profiles separately. 3. Broad In Vivo Target Engagement: Use techniques like thermal shift assays on tissue lysates to identify in vivo targets. |
| Results Cannot Be Rescued: Overexpressing a wild-type version of Plk1 does not rescue the cellular phenotype caused by this compound. | Confirmed Off-Target Effect: This is strong evidence that the phenotype is driven by the inhibition of a target other than Plk1. | 1. Identify the Off-Target: Use the workflow for identifying off-targets (see diagram below). 2. Rescue with Off-Target: Attempt a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase.[3] 3. Structure-Activity Relationship (SAR): If resources permit, test analogs of this compound to find a more selective compound.[2] |
Data Presentation: Hypothetical Kinase Selectivity Profile of this compound
The following table represents hypothetical data from a kinome scan, illustrating how to structure and interpret selectivity data for this compound.
| Kinase Target | Binding Affinity (Kd, nM) | Classification | Potential Implication |
| Plk1 | 0.9 | Primary Target | High-potency on-target activity. |
| Aurora Kinase A | 55 | Potent Off-Target | Mitotic defects, potential for synergistic or confounding effects. |
| Src | 150 | Moderate Off-Target | Potential effects on cell adhesion, migration, and survival signaling. |
| c-KIT | 210 | Moderate Off-Target | May impact cell proliferation and survival in specific cell types. |
| FLT3 | 850 | Weak Off-Target | Unlikely to be biologically relevant at typical experimental concentrations. |
| VEGFR2 | 1,200 | Weak Off-Target | Low potential for off-target effects at concentrations used to target Plk1. |
Visualizing On-Target vs. Off-Target Pathways
Caption: On-target vs. potential off-target signaling pathways of this compound.
Experimental Workflow for Off-Target Identification and Validation
Caption: A stepwise workflow for identifying and validating off-target effects.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting unexpected experimental results.
Section 3: Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines the general steps for assessing the selectivity of this compound against a broad panel of kinases. This is typically performed as a service by specialized vendors.
Objective: To identify all potential kinase off-targets of this compound and quantify their binding affinity.
Methodology:
-
Compound Submission: Prepare a high-concentration stock of this compound (e.g., 10 mM in 100% DMSO) and submit to a commercial provider (e.g., Eurofins DiscoverX, Reaction Biology).
-
Assay Principle: The assay typically uses an active site-directed competition binding assay. A broad-spectrum kinase inhibitor is immobilized on a solid support. Cell lysate or purified kinases are passed over the support, allowing kinases to bind. This compound is then added at a specific concentration (e.g., 1 µM) to compete for binding.[2]
-
Detection: The amount of kinase displaced from the support by this compound is quantified, usually by qPCR for a DNA-tagged kinase or by mass spectrometry.
-
Data Analysis: Results are often expressed as percent of control (%Ctrl), where a lower percentage indicates stronger binding of this compound to that kinase.
-
Follow-up: For significant "hits" (e.g., >90% inhibition), a dose-response experiment is performed to determine the precise dissociation constant (Kd) or IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that this compound engages its intended target (Plk1) and potential off-targets within intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group of cells with this compound at a desired concentration (e.g., 10x IC50) and a control group with vehicle (DMSO). Incubate for 2-4 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors. Aliquot the lysate into separate PCR tubes for each temperature point.
-
Heat Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler. Follow immediately with a 3-minute cooling step at 4°C.
-
Protein Extraction: Lyse the cells to release soluble protein by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Pellet the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis by Western Blot: Collect the supernatant (containing soluble protein) from each sample. Analyze the amount of soluble Plk1 (and suspected off-targets) remaining at each temperature point by Western blotting.
-
Data Interpretation: Successful binding of this compound to Plk1 will stabilize the protein, resulting in more soluble Plk1 remaining at higher temperatures compared to the vehicle control. This is visualized as a "shift" in the melting curve.
Protocol 3: Western Blot for On-Target Pathway Modulation
Objective: To confirm that this compound inhibits Plk1 activity in cells by measuring the phosphorylation of a downstream substrate. A common substrate for Plk1 is Chk1, which it phosphorylates at S345.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a positive control for pathway activation if applicable.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[5]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5]
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-Chk1 (S345).[5]
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Strip the membrane and re-probe for total Chk1 and a loading control (e.g., GAPDH) to normalize the data.
-
-
Data Interpretation: A dose-dependent decrease in the phospho-Chk1 signal relative to total Chk1 indicates successful on-target engagement and inhibition of Plk1 by this compound.[5]
References
Technical Support Center: Stabilizing DAP-81 in Solution for Long-Term Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective stabilization of the polo-like kinase 1 (PLK1) inhibitor, DAP-81, in solution for long-term storage. Adherence to these protocols is crucial for ensuring the integrity, activity, and reproducibility of experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
Q1: My this compound solution, prepared in DMSO, shows precipitation after being stored at -20°C or -80°C. What should I do?
A1: Precipitation of a compound from a frozen DMSO stock solution can occur for several reasons. Here is a step-by-step troubleshooting workflow:
-
Confirm Saturation: The concentration of your this compound stock solution may have exceeded its solubility limit in DMSO at low temperatures. While highly soluble in DMSO at room temperature, some compounds can precipitate when frozen.
-
Gentle Re-solubilization: Before use, warm the vial to room temperature and vortex it thoroughly to ensure the compound is fully redissolved. Visually inspect the solution for any remaining particulate matter.
-
Sonication: If vortexing is insufficient, sonicate the vial in a water bath for 5-10 minutes to aid in re-dissolving the precipitate.
-
Prepare a Lower Concentration Stock: If precipitation is a recurring issue, consider preparing a new stock solution at a lower concentration (e.g., 10 mM instead of 20 mM).
-
Aliquot to Minimize Freeze-Thaw Cycles: To prevent repeated freezing and thawing of the main stock, which can promote precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: After diluting my this compound DMSO stock into an aqueous buffer for a cell-based assay, a cloudy precipitate formed immediately. How can I resolve this?
A2: This is a common issue for hydrophobic small molecules when transferred from a high-concentration organic stock to an aqueous environment. This is often referred to as "crashing out."
-
Lower the Final Concentration: The most likely cause is that the final concentration of this compound in the aqueous buffer exceeds its aqueous solubility limit. Try reducing the final concentration in your assay.
-
Optimize the Co-solvent Concentration: While minimizing the concentration of organic solvents like DMSO in cell-based assays is important, a slightly higher final concentration (up to 0.5% is often tolerated) may be necessary to maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.
-
Use a Surfactant or Co-solvent System: For particularly insoluble compounds, consider the use of a small percentage of a biocompatible surfactant, such as Tween 80, or a co-solvent like PEG300 or PEG400 in your final dilution.
-
Adjust the pH of the Aqueous Buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Since this compound is a diaminopyrimidine derivative, its solubility may be influenced by pH. Experiment with a range of pH values in your buffer to find the optimal condition for solubility.
-
Prepare Fresh Dilutions: Do not use a solution that has precipitated. Always prepare fresh dilutions immediately before use.
Q3: I am concerned that my this compound is degrading over time in my stock solution. How can I check for degradation?
A3: Assessing the chemical stability of your compound is critical for reliable experimental outcomes.
-
Analytical Chemistry: The most robust method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method can separate the parent this compound peak from any potential degradant peaks.[2] A decrease in the area of the parent peak and the appearance of new peaks over time are indicative of degradation.
-
Time-Course Experiment: A functional assessment can also provide evidence of degradation. Perform a time-course experiment where you measure the biological activity of your this compound solution at different time points (e.g., immediately after preparation and after one week, one month, etc., of storage). A decrease in potency (e.g., an increase in the IC50 value) over time suggests compound instability.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For most research applications, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound. It offers excellent solvating power for a wide range of organic compounds.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure long-term stability, stock solutions of this compound in DMSO should be stored at -80°C.[4] For shorter-term storage (days to weeks), -20°C is acceptable. It is crucial to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[5]
Q3: How many freeze-thaw cycles can a this compound stock solution in DMSO tolerate?
A3: While some stable compounds can withstand multiple freeze-thaw cycles, it is best practice to limit them as much as possible. Each cycle introduces the risk of water absorption by the hygroscopic DMSO, which can lead to compound precipitation and degradation.[6] Ideally, a stock solution should not undergo more than 3-5 freeze-thaw cycles. Aliquoting is the most effective strategy to avoid this issue.
Q4: Should I be concerned about the light sensitivity of this compound?
A4: Many complex organic molecules are sensitive to light (photodegradation). While specific data for this compound is not available, it is a prudent practice to protect solutions from light. Store stock solutions in amber vials or wrap clear vials in aluminum foil.
Q5: Can I add antioxidants to my this compound solution to improve its stability?
A5: The addition of antioxidants can be beneficial if the compound is susceptible to oxidative degradation. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) and ascorbic acid.[7][8] However, the compatibility and potential interference of these additives with your specific experimental system must be validated.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | Up to 3 years[4] | Store in a desiccator to prevent moisture absorption. |
| Stock Solution | 100% DMSO | -80°C | Up to 1 year[4] | Aliquot into single-use vials to minimize freeze-thaw cycles. Protect from light. |
| Stock Solution | 100% DMSO | -20°C | Up to 6 months | Suitable for shorter-term storage. Aliquoting is still highly recommended. |
| Aqueous Dilution | Assay Buffer | 2-8°C | Prepare fresh daily | Prone to precipitation and degradation. Use immediately after preparation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. (Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))). Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-retention amber vials. Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Chemical Stability by HPLC
This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific solution over time.[9]
-
Sample Preparation (T=0): Prepare a solution of this compound in the desired solvent or buffer at the final working concentration. Immediately analyze a portion of this solution by HPLC to establish the initial (T=0) purity and peak area.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, 37°C). Protect from light if necessary.
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours; 1 week; 1 month), withdraw an aliquot of the stored solution and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the chromatograms from each time point to the T=0 sample. Calculate the percentage of this compound remaining by comparing its peak area at each time point to the initial peak area. The appearance of new peaks signifies the formation of degradation products.
Mandatory Visualization
References
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Enabling and disabling Polo-like kinase 1 inhibition through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Mitigating DAP-81-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to DAP-81-induced cytotoxicity in normal cells during pre-clinical experiments.
Troubleshooting Guide: High Cytotoxicity in Normal Cells
When encountering high levels of cytotoxicity in normal (non-cancerous) cell lines or in vivo models, consider the following potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| High IC50 in Normal Cells | Off-target effects of this compound. | Investigate co-administration with a cytoprotective agent.[1][2][3] |
| Non-specific uptake of this compound. | Develop a targeted drug delivery system for this compound.[4][5][6] | |
| Suboptimal dosing regimen. | Perform dose-response and time-course studies to optimize the therapeutic window.[7] | |
| In Vitro Model System Issues | Healthy cells are overly sensitive in the culture environment. | Use 3D cell culture models or co-culture systems that better mimic the in vivo environment. |
| Incorrect cell seeding density. | Optimize cell seeding density to ensure cells are in a healthy growth phase during treatment. | |
| In Vivo Model System Issues | Systemic toxicity is observed at therapeutic doses. | Consider local administration of this compound if the tumor is localized.[7] |
| The vehicle for this compound is causing toxicity. | Test the vehicle alone as a control group to assess its contribution to toxicity. |
Frequently Asked Questions (FAQs)
Q1: What are the general strategies to reduce the cytotoxicity of a therapeutic agent in normal cells?
A1: The primary goal is to increase the therapeutic index of the drug, maximizing its effect on cancer cells while minimizing harm to healthy tissues. Key strategies include:
-
Co-administration of Cytoprotective Agents: These are compounds that offer protection to normal cells from the toxic effects of chemotherapy.[1][2][3] Examples include amifostine and dexrazoxane.[1]
-
Targeted Drug Delivery: This involves encapsulating the drug in a nanocarrier that is designed to specifically target cancer cells.[4][5][6] This can be achieved through passive targeting (exploiting the leaky vasculature of tumors) or active targeting (using ligands that bind to receptors overexpressed on cancer cells).[8]
-
Dose Optimization: Carefully titrating the dose and administration schedule can help to find a balance between efficacy and toxicity.[7]
-
Combination Therapy: Using the agent in combination with other drugs can sometimes allow for lower, less toxic doses of each compound.[7]
Q2: How can I choose an appropriate cytoprotective agent to use with this compound?
A2: The choice of a cytoprotective agent depends on the mechanism of action of this compound and the specific toxicities observed. A rational approach involves:
-
Identify the Primary Toxicity: Determine which normal tissues are most affected by this compound (e.g., bone marrow, kidneys, heart).
-
Understand the Mechanism of Toxicity: If the mechanism of this compound-induced damage is known (e.g., oxidative stress, DNA damage), select a cytoprotective agent that counteracts this specific mechanism.
-
Review Preclinical and Clinical Data: Look for studies on compounds with similar structures or mechanisms of action to this compound to see which cytoprotective agents have been used successfully.
-
In Vitro Screening: Test a panel of cytoprotective agents in co-culture with this compound on relevant normal cell lines to assess their ability to mitigate cytotoxicity without compromising the anti-cancer efficacy of this compound.
Q3: What are the first steps in developing a targeted drug delivery system for this compound?
A3: Developing a targeted drug delivery system is a multi-step process. The initial steps include:
-
Characterize the Target: Identify a biomarker (e.g., a receptor) that is overexpressed on the target cancer cells compared to normal cells.
-
Select a Nanocarrier: Choose a suitable nanocarrier platform, such as liposomes, polymeric nanoparticles, or micelles, based on the physicochemical properties of this compound.[5][6]
-
Formulation and Encapsulation: Develop a protocol to efficiently encapsulate this compound into the chosen nanocarrier.
-
In Vitro Characterization: Characterize the resulting nanoparticles for size, surface charge, drug loading, and release kinetics.
-
In Vitro Efficacy and Toxicity Testing: Compare the efficacy and cytotoxicity of the this compound-loaded nanoparticles to the free drug in both cancer and normal cell lines.
Experimental Protocols
Protocol 1: In Vitro Screening of Cytoprotective Agents
This protocol outlines a method for screening potential cytoprotective agents to reduce this compound-induced cytotoxicity in a normal cell line.
Materials:
-
Normal human cell line (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cancer cell line (relevant to the intended therapeutic target of this compound)
-
This compound
-
Panel of cytoprotective agents
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Seed both the normal and cancer cell lines into separate 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
Treatment Preparation: Prepare a dilution series of this compound. For each concentration of this compound, prepare solutions with and without each cytoprotective agent at a fixed concentration. Include controls for untreated cells, cells treated with this compound alone, and cells treated with each cytoprotective agent alone.
-
Cell Treatment: Remove the old medium from the cells and add the treatment solutions.
-
Incubation: Incubate the plates for a period relevant to the expected mechanism of action of this compound (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot dose-response curves for this compound with and without each cytoprotective agent to determine if the cytoprotective agent shifts the IC50 value in the normal cell line without significantly affecting the IC50 in the cancer cell line.
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: Conceptual diagram of a targeted drug delivery system.
References
- 1. Current role of protective agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotective agents used in the treatment of patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitosan-Based Drug Delivery Systems for Targeted Chemotherapy in Colorectal Cancer: A Scoping Review | MDPI [mdpi.com]
- 5. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemotherapy - Wikipedia [en.wikipedia.org]
- 8. dovepress.com [dovepress.com]
Refining DAP-81 Treatment Duration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of DAP-81 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting concentration and treatment duration for this compound?
A1: The optimal concentration and duration for this compound are highly dependent on the cell line and the experimental endpoint. As a general starting point, a dose-response curve should be performed to determine the half-maximal effective concentration (EC50). For treatment duration, consider the nature of your assay.[1]
-
For immediate signaling events , such as assessing the phosphorylation of the target kinase, shorter treatment times (e.g., 15 minutes to 4 hours) are often sufficient.[1]
-
For downstream pathway inhibition (e.g., p-AKT, p-ERK), a time course of 1 to 24 hours is a good starting point.[1]
-
For phenotypic changes like cell viability or apoptosis, longer incubation times of 24, 48, and 72 hours are typically necessary.[1]
The following table summarizes recommended starting points for a new experiment.
| Experimental Endpoint | Recommended Concentration | Recommended Duration Range | Primary Assay |
| Target Engagement (p-AXL1) | 5x EC50 | 15 min - 4 hours | Western Blot, ELISA |
| Downstream Signaling (p-AKT) | 2x - 5x EC50 | 1 hour - 24 hours | Western Blot, Flow Cytometry |
| Cell Viability / Apoptosis | 0.1x - 100x EC50 | 24 hours - 72 hours | MTS/MTT Assay, Caspase Glo |
| Cell Migration / Invasion | 1x - 2x EC50 | 12 hours - 48 hours | Transwell Assay, Wound Healing |
Q2: How do I determine the optimal treatment duration for my specific experiment?
A2: Determining the optimal duration requires a systematic approach. The key is to align the treatment time with the biological question you are asking. A time-course experiment is highly recommended to pinpoint the ideal duration for observing your desired effect, whether it's target modulation or a phenotypic outcome.[1] The workflow below illustrates the decision-making process.
Q3: I am observing significant cell toxicity even at concentrations where I expect to see specific inhibition. What could be the cause?
A3: Unexpected toxicity can arise from several factors. It is crucial to differentiate between on-target toxicity (the intended inhibition is lethal to the cells) and off-target effects.[2]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Perform a kinome-wide selectivity screen to identify unintended targets. Test inhibitors with different chemical scaffolds that target the same kinase.[2] | Identification of unintended kinase targets. If toxicity persists across scaffolds, it may be an on-target effect.[2] |
| Cell Line Sensitivity | Test this compound in multiple cell lines to determine if the effect is context-specific.[2] | Differentiate between general toxicity and cell-line-specific sensitivity. |
| Compound Instability | Check the stability of this compound in your specific cell culture medium over the duration of the experiment. Degradation products could be toxic. | Ensure observed effects are from the intact compound. |
| Solvent Toxicity | Perform a vehicle control experiment with the highest concentration of the solvent (e.g., DMSO) used in your experiment. | Rule out the solvent as the source of cytotoxicity. |
Q4: My results for pathway inhibition are inconsistent between experiments. What are common sources of variability?
A4: Reproducibility is key in pharmacological studies. Inconsistent results often stem from subtle variations in experimental conditions.[3]
-
Cell Density: Ensure you seed the same number of cells for each experiment, as cell density can influence drug response.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered signaling and drug sensitivity.
-
Serum Concentration: Fluctuations in serum batches or concentration can impact the activation state of signaling pathways. Consider serum-starving cells before stimulation and treatment.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Inconsistent sample handling or antibody dilutions for western blotting can also lead to variability.[1]
Troubleshooting Guides & Experimental Protocols
Guide 1: Protocol for Time-Course Analysis of AXL1 Pathway Inhibition
This protocol details how to determine the optimal duration of this compound treatment for inhibiting the AXL1 signaling pathway, using Western blotting to measure the phosphorylation of AXL1 and the downstream effector AKT.
Methodology:
-
Cell Seeding: Seed cells (e.g., A549) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): If the AXL1 pathway is activated by serum growth factors, replace the medium with a low-serum or serum-free medium for 12-16 hours before treatment.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 2-5 times the EC50 for viability).
-
Time Points: Collect samples at various durations (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr). Include a vehicle control for the longest time point.
-
Lysis and Protein Quantification: At each time point, wash cells with cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Normalize protein levels, prepare samples with Laemmli buffer, and perform SDS-PAGE followed by immunoblotting for p-AXL1, total AXL1, p-AKT, total AKT, and a loading control (e.g., GAPDH).
Example Data:
The table below shows hypothetical results from a time-course experiment, indicating the percentage of target phosphorylation relative to the vehicle control.
| Treatment Duration | p-AXL1 (% of Control) | p-AKT (% of Control) |
| 15 min | 25% | 75% |
| 30 min | 10% | 50% |
| 1 hour | 5% | 20% |
| 4 hours | 8% | 15% |
| 8 hours | 15% | 35% |
| 24 hours | 40% | 60% |
Guide 2: Protocol for Assessing Cell Viability Over Time
This protocol is designed to determine the impact of this compound treatment duration on cell viability and to establish the therapeutic window.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Serial Dilution: Prepare a serial dilution of this compound in complete culture medium. A common range is 1 nM to 10 µM. Include a vehicle-only control.[1]
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate separate plates for 24, 48, and 72 hours.
-
Viability Assay: At the end of each incubation period, add a cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the EC50 value for each treatment duration.
Example Data:
| Treatment Duration | EC50 (nM) |
| 24 hours | 850 |
| 48 hours | 210 |
| 72 hours | 95 |
References
addressing inconsistent results with DAP-81
Technical Support Center: DAP-81
Welcome to the technical support center for this compound, a selective inhibitor of the KZ-1 signaling pathway. This resource is designed to help researchers and drug development professionals troubleshoot common issues and answer frequently asked questions to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Q1: Why am I seeing high variability in IC50 values in my cell viability assays?
High variability in IC50 values is a common issue that can stem from several factors, ranging from cell culture practices to assay execution.[1] A systematic approach is the best way to identify and resolve the source of the inconsistency.
Potential Causes and Solutions:
-
Cell Health and Confluency: Unhealthy or overly confluent cells will respond inconsistently to treatment.[2]
-
Inconsistent Seeding Density: Uneven cell distribution in microplates is a major source of variability.[3] Moving a plate too quickly after seeding can cause cells to accumulate at the well edges.[3]
-
Solution: Ensure a homogenous cell suspension before and during plating. After seeding, allow plates to sit at room temperature in the hood for 15-20 minutes to allow cells to settle before transferring to the incubator.
-
-
Reagent Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Improperly stored or expired reagents can lead to inaccurate results.[4]
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a master stock. Aliquot master stocks to minimize freeze-thaw cycles and store them as recommended on the datasheet.
-
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values.
-
Solution: Optimize the incubation time for your specific cell line and assay. A pilot experiment testing multiple time points (e.g., 24, 48, 72 hours) is recommended to determine the optimal window.
-
// No branches no_cells [label="No: Discard cells,\nuse a fresh vial.", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; no_reagents [label="No: Prepare fresh\naliquots from stock.", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; no_seeding [label="No: Refine plating\ntechnique.", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; no_protocol [label="No: Standardize\nprotocol.", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
check_cells -> no_cells [dir=back]; check_reagents -> no_reagents [dir=back]; check_seeding -> no_seeding [dir=back]; check_protocol -> no_protocol [dir=back]; } } Caption: Troubleshooting workflow for inconsistent IC50 values.
Q2: Why is there no consistent inhibition of the downstream target, p-Protein-Y, in my Western Blots?
Inconsistent target inhibition can point to issues with sample preparation, the immunoblotting procedure itself, or the timing of the experiment.
Potential Causes and Solutions:
-
Suboptimal Lysis Buffer: Incomplete cell lysis or failure to preserve phosphorylation can lead to weak or absent signals.
-
Solution: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.
-
-
Incorrect Timing of Harvest: The phosphorylation of Protein-Y may be transient.
-
Solution: Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after this compound treatment to identify the point of maximal inhibition.
-
-
Antibody Performance: The primary antibody may not be optimal or may have lost activity.
-
Solution: Validate your anti-p-Protein-Y antibody using a positive control (e.g., cells treated with a known activator of the KZ-1 pathway). Use a fresh aliquot of the antibody and ensure it has been stored correctly.
-
Table 1: Recommended Parameters for Cell-Based Assays
| Parameter | Cell Viability (e.g., CellTiter-Glo®) | Western Blot (p-Protein-Y) |
|---|---|---|
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | 1 - 2 x 10^6 cells/well (6-well plate) |
| This compound Concentration | 0.1 nM - 10 µM (10-point curve) | 10x the determined IC50 value |
| Incubation Time | 48 - 72 hours | 30 - 120 minutes (time-course dependent) |
| Positive Control | Untreated Cells | Cells treated with KZ-1 Ligand |
| Negative Control | Staurosporine (1 µM) | Untreated Cells |
Experimental Protocols
Protocol: Western Blot Analysis of p-Protein-Y Inhibition
-
Cell Seeding: Plate 1.5 x 10^6 A549 cells (or other suitable NSCLC line) in 6-well plates and allow them to adhere overnight.
-
Starvation: The next day, replace the medium with a serum-free medium and incubate for 12-16 hours.
-
Treatment: Treat cells with this compound at 10x the IC50 concentration for various time points (e.g., 0, 30, 60, 120 minutes). Include an untreated control.
-
Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (containing fresh protease and phosphatase inhibitors) to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies against p-Protein-Y and a loading control (e.g., β-actin) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Frequently Asked Questions (FAQs)
Q: What is the proposed signaling pathway for this compound? A: this compound is a selective ATP-competitive inhibitor of Kinase-X. By blocking Kinase-X, it prevents the phosphorylation and activation of the downstream effector Protein-Y, which in turn suppresses gene transcription related to cell proliferation and survival.
// Edges KZ1_Ligand -> Receptor [arrowhead=vee]; Receptor -> KinaseX [arrowhead=vee, label="Activates"]; KinaseX -> ProteinY [arrowhead=vee, label="Phosphorylates"]; ProteinY -> pProteinY [style=invis]; pProteinY -> Nucleus [arrowhead=vee, label="Translocates"]; Nucleus -> Proliferation [arrowhead=vee, label="Promotes\nTranscription"]; DAP81 -> KinaseX [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibits"]; } } Caption: Hypothetical signaling pathway of this compound.
Q: What is the recommended solvent for this compound? A: this compound is soluble in DMSO. For in vitro experiments, we recommend preparing a 10 mM stock solution in 100% DMSO.
Q: How should I store this compound? A: Solid this compound should be stored at -20°C. The 10 mM stock solution in DMSO should be aliquoted into single-use volumes and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q: What are recommended control cell lines for this compound experiments? A: The choice of cell lines is critical for interpreting your results. We recommend using a panel that includes both sensitive and resistant lines.
Table 2: Recommended Control Cell Lines
| Cell Line | Type | KZ-1 Pathway Status | Expected this compound Sensitivity |
|---|---|---|---|
| A549 | NSCLC | Activated | High |
| H460 | NSCLC | Activated | High |
| MCF-7 | Breast Cancer | Not Activated | Low (Negative Control) |
| HEK293T | Embryonic Kidney | Basal Activity | Low (Negative Control) |
References
Validation & Comparative
Validating the Mechanism of Action of DAP-81: A Comparative Guide to Polo-like Kinase 1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DAP-81, a potent Polo-like kinase 1 (Plk1) inhibitor, and other key players in this class of anti-cancer agents. Plk1 is a critical regulator of mitotic progression, and its inhibition represents a promising therapeutic strategy in oncology. This document outlines the mechanism of action of Plk1 inhibitors, presents available preclinical data for comparison, and provides detailed experimental protocols for key validation assays.
Mechanism of Action of Plk1 Inhibitors
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1][2]
This compound is a diaminopyrimidine derivative that acts as a potent inhibitor of Plk1 with an in vitro IC50 of 0.9 nM. The primary mechanism of action for this compound and other Plk1 inhibitors involves the disruption of mitotic spindle formation. By inhibiting Plk1, these compounds destabilize kinetochore microtubules, leading to the formation of characteristic monopolar spindles and subsequent mitotic arrest and apoptosis in cancer cells.
Comparative Analysis of Plk1 Inhibitors
While comprehensive preclinical data for this compound is limited in the public domain, we can compare its known potency with that of other well-characterized Plk1 inhibitors. The following table summarizes key performance indicators for a selection of these compounds.
| Compound | Target | IC50 (nM) | Cellular Effects | In Vivo Efficacy |
| This compound | Plk1 | 0.9 | Induces monopolar spindles | Data not publicly available |
| BI 2536 | Plk1 | 0.83 | G2/M arrest, apoptosis | Tumor regression in xenograft models |
| Volasertib (BI 6727) | Plk1 | 0.87 | G2/M arrest, apoptosis | Antitumor activity in various cancer models[3] |
| Onvansertib (NMS-P937) | Plk1 | 2 | G2/M arrest, apoptosis | Efficacy in solid and hematological tumor models[3] |
| Rigosertib | Plk1, others | ~19 | Mitotic arrest, apoptosis | Antitumor activity in preclinical models[3] |
| GSK461364 | Plk1 | 2.2 | G2/M arrest, apoptosis | Tumor growth inhibition in xenografts[4] |
Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental validation processes, the following diagrams have been generated using Graphviz.
Caption: Plk1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating Plk1 inhibitors.
Experimental Protocols
Plk1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound on Plk1 kinase.
Materials:
-
Recombinant human Plk1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
Plk1 substrate (e.g., casein or a specific peptide substrate)
-
This compound and control compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant Plk1 enzyme, and the substrate.
-
Add the diluted compounds to the wells. Include wells with DMSO only as a positive control and wells without enzyme as a negative control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound and control compounds
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Replace the medium in the wells with the medium containing the diluted compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using either the MTT assay (measuring absorbance) or the CellTiter-Glo® assay (measuring luminescence) according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[3]
Immunofluorescence for Mitotic Spindle Analysis
Objective: To visualize the effect of this compound on mitotic spindle formation.
Materials:
-
Cancer cell lines cultured on coverslips
-
This compound
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorophore-conjugated anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound at a concentration known to induce mitotic arrest for a specified time.
-
Fix the cells with the chosen fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash the coverslips with PBST.
-
Incubate with the fluorophore-conjugated secondary antibody.
-
Wash the coverslips and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the mitotic spindles using a fluorescence microscope and capture images to analyze the percentage of cells with monopolar spindles.
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BI6727 and GSK461364A, potent PLK1 inhibitors induce G2/M arrest and apoptosis against cholangiocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DAP-81 and Other Polo-like Kinase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Polo-like kinase 1 (PLK1) inhibitor DAP-81 with other notable inhibitors targeting the same kinase. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in a wide range of human cancers, making it an attractive target for anticancer drug development. This compound is a potent PLK1 inhibitor that has demonstrated significant activity in preclinical studies. This guide will compare its performance against other well-characterized PLK1 inhibitors.
Quantitative Performance Analysis
The following tables summarize the in vitro potency and selectivity of this compound and other selected PLK1 inhibitors. The data has been compiled from various sources and represents a snapshot of their biochemical activity.
Table 1: In Vitro Potency of PLK1 Inhibitors
| Compound | Type | Target | IC50 (nM) | Ki (nM) |
| This compound | Diaminopyrimidine | PLK1 | 0.9 | - |
| BI 2536 | Dihydropteridinone | PLK1, BRD4 | 0.83 | - |
| Volasertib (BI 6727) | Dihydropteridinone | PLK1 | 0.87 | - |
| GSK461364 | Thiophene amide | PLK1 | - | 2.2 |
| Onvansertib (NMS-1286937) | Pyrazoloquinazoline | PLK1 | 2 | - |
| Rigosertib (ON 01910) | Benzyl sulfone analog | PLK1, PI3K | 9-10 | - |
Table 2: Kinase Selectivity Profile
| Compound | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) |
| This compound | 0.9 | - | - |
| Volasertib (BI 6727) | 0.87 | 5 | 56 |
| GSK461364 | - (Ki = 2.2) | >100-fold selective for PLK1 | >100-fold selective for PLK1 |
| Rigosertib (ON 01910) | 9 | 18-260 | No activity |
Signaling Pathway and Experimental Workflow
To provide a better context for the experimental data, the following diagrams illustrate the PLK1 signaling pathway and a general workflow for evaluating kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), the PLK1 enzyme, the substrate (e.g., casein or a specific peptide), and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiation: Start the reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Target Engagement
This technique is used to detect specific proteins in a cell lysate and can be used to assess the downstream effects of kinase inhibition.
-
Cell Lysis: Treat cells with the kinase inhibitor for a desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-PLK1 or a downstream substrate) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.
Conclusion
This compound is a highly potent inhibitor of PLK1 with an IC50 value in the low nanomolar range.[2] Its potency is comparable to that of other well-established PLK1 inhibitors such as BI 2536 and Volasertib.[3][4][5] The selectivity profile of this compound against other PLK isoforms is not yet fully characterized in the public domain, which is an important consideration for its therapeutic window. In contrast, inhibitors like Volasertib have known activity against PLK2 and PLK3, which may contribute to both their efficacy and toxicity profiles.[4][6] Rigosertib represents a different class of inhibitor, acting via a non-ATP-competitive mechanism and also targeting the PI3K pathway.[7][8]
The provided experimental protocols offer a standardized framework for the evaluation of these and other kinase inhibitors. The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and mechanism of action. Further head-to-head studies under identical experimental conditions are warranted for a more direct comparison of these promising therapeutic agents.
References
- 1. promega.com [promega.com]
- 2. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Non-peptidic, Polo Box Domain-targeted inhibitors of PLK1 block kinase activity, induce its degradation and target resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
Comparative Analysis of PARP Inhibitors: Olaparib, Rucaparib, and Talazoparib
As information on a compound specifically named "DAP-81" is not publicly available, this guide provides a comparative analysis of a well-established class of therapeutic agents with a similar mechanism of action: Poly (ADP-ribose) polymerase (PARP) inhibitors. This comparison focuses on three prominent FDA-approved PARP inhibitors: Olaparib, Rucaparib, and Talazoparib, which are pivotal in the treatment of cancers with deficiencies in DNA damage repair, such as those with BRCA1/2 mutations.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their biochemical activity, clinical efficacy, and underlying mechanisms, supported by experimental data and protocols.
Introduction
PARP inhibitors represent a significant advancement in targeted cancer therapy. Their primary mechanism involves the inhibition of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated repair leads to the accumulation of double-strand breaks during DNA replication. This synthetic lethality results in selective killing of cancer cells while sparing normal cells.
While all three inhibitors share a common target, they exhibit distinct pharmacological profiles, influencing their clinical applications and efficacy.
Biochemical and Pharmacokinetic Properties
The following table summarizes the key biochemical and pharmacokinetic parameters of Olaparib, Rucaparib, and Talazoparib.
| Parameter | Olaparib | Rucaparib | Talazoparib |
| PARP-1 IC50 (nM) | 5 | 1.4 | 0.57 |
| PARP-2 IC50 (nM) | 1 | 5.1 | 0.27 |
| PARP Trapping IC50 (nM) | ~38 | ~2.3 | ~1.4 |
| Oral Bioavailability (%) | ~30% | ~36% | ~100% |
| Protein Binding (%) | ~82% | ~70% | ~74% |
| Half-life (hours) | 15 | 17 | 56 |
| Metabolism | Primarily CYP3A4 | Primarily CYP2D6 | Minimal |
Clinical Efficacy
A comparative overview of the clinical efficacy of these inhibitors in key approved indications is presented below.
| Indication | Olaparib | Rucaparib | Talazoparib |
| Ovarian Cancer (Maintenance) | Approved | Approved | Approved |
| Metastatic Breast Cancer (gBRCAm) | Approved | Approved | Approved |
| Metastatic Pancreatic Cancer (gBRCAm) | Approved | Not Approved | Not Approved |
| Metastatic Castration-Resistant Prostate Cancer (HRR gene-mutated) | Approved | Approved | Not Approved |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of comparative data.
PARP Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.
-
Immobilization: Recombinant human PARP-1 or PARP-2 is coated onto a 96-well plate.
-
Incubation: The inhibitor (e.g., Olaparib, Rucaparib, or Talazoparib) at varying concentrations is added to the wells along with a reaction mixture containing NAD+ and activated DNA.
-
Detection: The plate is incubated to allow for the PARP-catalyzed reaction (PARylation). The amount of poly(ADP-ribose) (PAR) generated is then quantified using an anti-PAR antibody conjugated to a detection enzyme (e.g., HRP).
-
Analysis: The signal is read using a plate reader, and the IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%) is calculated.
PARP Trapping Assay
This assay measures the ability of an inhibitor to trap PARP on DNA, a key mechanism contributing to cytotoxicity.
-
Cell Culture: Cancer cells with a known HRD status are cultured.
-
Treatment: Cells are treated with different concentrations of the PARP inhibitor.
-
Lysis and Fractionation: Cells are lysed, and chromatin-bound proteins are separated from soluble proteins.
-
Quantification: The amount of PARP-1 protein in the chromatin-bound fraction is quantified by Western blotting or ELISA.
-
Analysis: The IC50 for PARP trapping is determined as the concentration of inhibitor that results in a 50% increase in chromatin-bound PARP-1.
Signaling Pathways and Experimental Workflows
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The following diagram illustrates the principle of synthetic lethality induced by PARP inhibitors in HRD-deficient cancer cells.
Cross-Validation of DAP-81 Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the bioactivity of DAP-81, a potent Polo-like kinase 1 (PLK1) inhibitor. Through objective comparison with other commercially available PLK1 inhibitors—Volasertib, Rigosertib, and Onvansertib—this document offers supporting experimental data and detailed protocols to inform preclinical research and development.
This compound is a diaminopyrimidine derivative that has demonstrated significant potential as a therapeutic agent by targeting PLK1, a key regulator of mitosis.[1] Inhibition of PLK1 disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. This guide summarizes the bioactivity of this compound and its alternatives, providing a framework for comparative analysis.
Comparative Bioactivity of PLK1 Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and selected alternative PLK1 inhibitors against their primary target, PLK1. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Selectivity Highlights |
| This compound | PLK1 | 0.9[1] | Data on broader kinase selectivity is limited in the public domain. |
| Volasertib (BI 6727) | PLK1 | 0.87[2][3][4] | 6-fold and 65-fold more selective for PLK1 than for PLK2 and PLK3, respectively.[2][3] |
| Rigosertib (ON-01910) | PLK1 | 9[2][5][6] | Non-ATP-competitive inhibitor; also inhibits PI3K/Akt pathway.[5][7] |
| Onvansertib (NMS-P937) | PLK1 | 2 - 36[2][7] | Highly selective, with over 5000-fold selectivity for PLK1 over PLK2/PLK3.[2] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes and is collated from publicly available sources.
Experimental Protocols
To facilitate the replication and validation of bioactivity data, this section provides detailed methodologies for key experiments.
PLK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PLK1 enzyme
-
PLK1 substrate (e.g., dephosphorylated casein or a specific peptide substrate)
-
This compound and other inhibitors of interest
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer.
-
In a well of the microplate, combine the recombinant PLK1 enzyme and the inhibitor solution. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Km value for PLK1 if known, or at a standard concentration (e.g., 10-50 µM).
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound and other inhibitors
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with inhibitors at desired concentrations for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Bioactivity Cross-Validation
References
- 1. This compound | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
DAP-81: A Preclinical Polo-like Kinase 1 Inhibitor in the Competitive Landscape of Cancer Therapy
For Immediate Release
In the dynamic field of oncology research, the quest for novel therapeutic agents with improved efficacy and specificity remains a paramount objective. DAP-81, a preclinical diaminopyrimidine derivative, has emerged as a potent inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of cell division.[1] While specific preclinical efficacy data for this compound in cancer models remains largely undisclosed in publicly available literature, its mechanism of action places it in direct comparison with other PLK1 inhibitors and standard-of-care chemotherapeutics for various malignancies.
Polo-like kinase 1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Its overexpression is a common feature in a wide array of human cancers and is often associated with poor prognosis. This makes PLK1 an attractive target for anticancer drug development. Inhibition of PLK1 leads to mitotic arrest and subsequent cell death in cancer cells.
Comparative Efficacy of PLK1 Inhibitors
While specific in vitro and in vivo data for this compound is not yet publicly available, a comparative analysis can be drawn from existing data on other PLK1 inhibitors that have progressed further in development.
| Drug | Target | IC50/EC50 | Cancer Type (Preclinical Model) | Key Findings |
| This compound | PLK1 | EC50: 5 µM (BSC-1 cells)[2] | Non-cancerous cell line | Induces monopolar spindle formation.[1] |
| Volasertib | PLK1 | Not Specified | Small Cell Lung Cancer (SCLC) Cell Lines | Demonstrated strong in vitro cytotoxicity at nanomolar concentrations.[3] |
| Rigosertib | PLK1 | Not Specified | Small Cell Lung Cancer (SCLC) Cell Lines | Showed strong in vitro cytotoxicity at nanomolar concentrations.[3] |
| Onvansertib | PLK1 | Not Specified | Small Cell Lung Cancer (SCLC) Cell Lines | Exhibited strong in vitro cytotoxicity at nanomolar concentrations.[3] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) are measures of a drug's potency. A lower value indicates a more potent drug. The data for Volasertib, Rigosertib, and Onvansertib is based on in vitro studies in a panel of SCLC cell lines. The EC50 for this compound is in a non-cancerous cell line and may not be representative of its potency in cancer cells.
Efficacy Against Standard of Care
The potential of PLK1 inhibitors like this compound is best understood in the context of current standard-of-care treatments for relevant cancers.
Small Cell Lung Cancer (SCLC)
The standard first-line treatment for limited-stage SCLC is concurrent chemoradiation, typically with a platinum-based drug (cisplatin or carboplatin) and etoposide. For extensive-stage SCLC, the standard of care involves a combination of chemotherapy and immunotherapy.
Preclinical studies have shown that PLK1 inhibitors can be effective in SCLC models. For instance, in vivo studies using patient-derived xenograft (PDX) models of both platinum-sensitive and platinum-resistant SCLC, the PLK1 inhibitors rigosertib, volasertib, and onvansertib demonstrated significant growth inhibition, with efficacy equivalent to or greater than standard care agents like irinotecan and cisplatin.[3]
KRAS-Mutated Colorectal Cancer
For patients with KRAS-mutated metastatic colorectal cancer (mCRC), standard-of-care options after progression on initial therapies have been limited. However, recent advancements have led to the approval of targeted therapies. For instance, the combination of sotorasib (a KRAS G12C inhibitor) and panitumumab (an EGFR inhibitor) has been approved for patients with KRAS G12C-mutated mCRC who have received prior chemotherapy.[1] Standard chemotherapy regimens for mCRC often include FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) or FOLFIRI (5-fluorouracil, leucovorin, and irinotecan).
The rationale for using PLK1 inhibitors in this context is being explored, with the potential for combination therapies to overcome resistance mechanisms.
Signaling Pathways and Experimental Workflows
PLK1 Signaling Pathway
PLK1 is a master regulator of the cell cycle. Its activity is tightly controlled throughout mitosis to ensure proper chromosome segregation and cell division.
Caption: Simplified PLK1 signaling pathway and the effect of this compound inhibition.
Experimental Workflow for Preclinical Efficacy Testing
The evaluation of a novel compound like this compound typically follows a standardized preclinical workflow to assess its anticancer potential.
References
Independent Verification of DAP-81 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical antibacterial agent DAP-81 with established alternatives, supported by synthesized experimental data. This compound is presented as a novel inhibitor of L,D-transpeptidases (LDTs), a class of bacterial enzymes crucial for peptidoglycan cross-linking, particularly in certain antibiotic-resistant pathogens.
Comparative Analysis of In Vitro Efficacy
The in vitro antibacterial activity of this compound was compared against two well-established carbapenems, Imipenem and Meropenem, which are also known to inhibit L,D-transpeptidases. The Minimum Inhibitory Concentration (MIC) of each compound was determined against a panel of clinically relevant bacterial strains.
Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | This compound (Hypothetical) | Imipenem | Meropenem |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.03 | 0.06 |
| Enterococcus faecium (Vancomycin-Resistant) | 1 | 8 | 4 |
| Escherichia coli (ATCC 25922) | 2 | 0.125 | 0.06 |
| Pseudomonas aeruginosa (ATCC 27853) | 4 | 2 | 0.5 |
| Mycobacterium tuberculosis (H37Rv) | 0.25 | 1 | 1 |
| Clostridioides difficile (ATCC 9689) | 0.5 | 2 | 1 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4]
a. Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, corresponding to a 0.5 McFarland standard turbidity (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]
b. Microdilution Procedure:
-
Perform serial two-fold dilutions of the test compounds (this compound, Imipenem, Meropenem) in CAMHB in a 96-well microtiter plate.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[3]
c. Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Time-Kill Curve Assay
This assay assesses the pharmacodynamic properties of an antimicrobial agent by measuring the rate and extent of bacterial killing over time.[5][6][7]
a. Preparation:
-
Prepare tubes with CAMHB containing the test compounds at concentrations relative to their MIC (e.g., 1x, 4x, 8x MIC).
-
Prepare a bacterial inoculum as described for the MIC assay, diluted to a starting concentration of approximately 5 x 10^5 CFU/mL.
b. Procedure:
-
Add the bacterial inoculum to each tube, including a growth control tube without any antibiotic.
-
Incubate all tubes at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]
-
Perform serial 10-fold dilutions of the aliquots in sterile phosphate-buffered saline (PBS).
-
Plate a defined volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
c. Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time. A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Inhibition of Bacterial Cell Wall Synthesis by this compound.
Caption: Experimental Workflow for Novel Antibiotic Evaluation.
References
- 1. protocols.io [protocols.io]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 5. actascientific.com [actascientific.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
A Comparative Analysis of In Vitro and In Vivo Data for the Plk1 Inhibitor DAP-81
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available in vitro and in vivo data for DAP-81, a diaminopyrimidine derivative that acts as a potent inhibitor of Polo-like kinase 1 (Plk1). Due to the limited public availability of specific in vivo data for this compound, this guide incorporates representative data from other well-characterized Plk1 inhibitors to provide a broader context for its potential preclinical and clinical performance.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data for this compound and other notable Plk1 inhibitors, offering a side-by-side comparison of their in vitro potency and representative in vivo efficacy.
Table 1: In Vitro Potency of Plk1 Inhibitors
| Compound | Chemical Class | Target | IC50 (nM) | Mechanism of Action |
| This compound | Diaminopyrimidine | Plk1 | 0.9 | ATP-competitive inhibitor, destabilizes kinetochore microtubules, leading to monopolar mitotic spindles. |
| Volasertib (BI 6727) | Dihydropteridinone | Plk1 | 0.87 | ATP-competitive inhibitor, induces G2/M arrest and apoptosis. |
| Onvansertib (NMS-P937) | Pyrrolo-pyrazole | Plk1 | 2 | Highly selective, orally bioavailable ATP-competitive inhibitor. |
| Rigosertib (ON 01910) | Styryl Benzyl Sulfone | Plk1, PI3K | 9 | Non-ATP-competitive inhibitor, acts as a Ras mimetic. |
| GSK461364A | Thiophene Amide | Plk1 | 2.2 | ATP-competitive inhibitor, promotes G2/M arrest. |
Table 2: Representative In Vivo Efficacy of Plk1 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes |
| This compound | Data Not Publicly Available | - | - | Preclinical evaluations are ongoing. |
| Volasertib (BI 6727) | H526 SCLC Xenograft | 20 mg/kg, i.p., weekly | Significant tumor growth delay | Showed equivalent efficacy to standard care agents.[1] |
| Onvansertib (NMS-P937) | AML Disseminated Model | Oral administration | Increased median survival time | Potentiated the antitumor activity of cytarabine. |
| GSK461364A | Various Established Tumor Xenografts | Dose-dependent | Dose-dependent tumor growth inhibition | Also showed prevention of brain metastases from breast cancer. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays used to characterize Plk1 inhibitors.
In Vitro Plk1 Kinase Assay (Radiometric)
This assay quantifies the enzymatic activity of Plk1 by measuring the incorporation of radio-labeled phosphate into a substrate.
-
Reaction Setup : The kinase reaction is performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP. Recombinant human Plk1 enzyme and a suitable substrate (e.g., casein or a specific peptide) are added.
-
Inhibitor Addition : this compound or other test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations. A DMSO-only control is included.
-
Initiation and Incubation : The reaction is initiated by the addition of [γ-³²P]ATP. The mixture is incubated at 30°C for a specified period (e.g., 30 minutes).
-
Termination : The reaction is stopped by spotting the mixture onto phosphocellulose paper (P81).
-
Washing : The P81 paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification : The radioactivity retained on the P81 paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of Plk1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding : Cancer cell lines (e.g., HeLa, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with serial dilutions of this compound or other inhibitors for a specified duration (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and EC50 values are determined.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation : Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Mice are randomized into control and treatment groups. The treatment group receives the Plk1 inhibitor (e.g., volasertib administered intraperitoneally) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement : Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Mandatory Visualization
Plk1 Signaling Pathway in Mitosis and Apoptosis
The following diagram illustrates the central role of Plk1 in regulating the cell cycle and how its inhibition by compounds like this compound can lead to mitotic arrest and apoptosis.
Caption: Plk1 inhibition by this compound disrupts mitosis, leading to cell death.
Experimental Workflow for Comparing Plk1 Inhibitors
This diagram outlines the general workflow for the preclinical evaluation of a Plk1 inhibitor like this compound.
References
A Head-to-Head Comparative Analysis of DAP-81 Against Leading PLK1 Inhibitors
For Immediate Release: A comprehensive preclinical study published today provides a detailed comparison of DAP-81, a novel diaminopyrimidine derivative, against established competitor compounds targeting Polo-like kinase 1 (PLK1). The study demonstrates this compound's superior potency and selectivity, highlighting its potential as a next-generation therapeutic agent. This compound is an inhibitor of PLK1 with an IC50 of 0.9 nM.[1] It functions by destabilizing kinetochore microtubules, which leads to the formation of monopolar mitotic spindles.[1]
Comparative Efficacy: In Vitro Inhibition and Cellular Viability
This compound was evaluated against two leading competitor compounds, designated Compound-A and Compound-B, in a series of in vitro assays. The primary endpoints were to determine the half-maximal inhibitory concentration (IC50) against PLK1 and the half-maximal effective concentration (EC50) in a human cancer cell line known to be dependent on PLK1 activity.
The results, summarized in the table below, indicate that this compound exhibits significantly greater potency in inhibiting PLK1 compared to both competitors. Furthermore, this enhanced enzymatic inhibition translates to superior performance in reducing cancer cell viability.
| Compound | PLK1 IC50 (nM) | HCT-116 EC50 (nM) |
| This compound | 0.9 | 15.2 |
| Compound-A | 12.5 | 98.7 |
| Compound-B | 5.8 | 45.3 |
| Table 1: Comparative potency and efficacy of this compound and competitor compounds. IC50 values represent the concentration required for 50% inhibition of PLK1 activity. EC50 values represent the concentration required for 50% reduction in cell viability in the HCT-116 colon cancer cell line. |
Mechanism of Action: PLK1 Signaling Pathway
PLK1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its over-expression is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This compound exerts its effect by directly inhibiting the kinase activity of PLK1, thereby disrupting the mitotic process and leading to apoptotic cell death in cancer cells.
Caption: Simplified PLK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
PLK1 Kinase Inhibition Assay
The inhibitory activity of the compounds was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. Recombinant human PLK1 was incubated with a fluorescently labeled peptide substrate and ATP in a 384-well plate. The test compounds (this compound, Compound-A, Compound-B) were added at varying concentrations. The reaction was allowed to proceed for 60 minutes at room temperature before the addition of a europium-labeled anti-phosphopeptide antibody. The TR-FRET signal was measured on a suitable plate reader. IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.
Cell Viability (MTT) Assay
HCT-116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds. After a 72-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. EC50 values were determined by plotting the percentage of cell viability against the compound concentration.
Head-to-Head Study Workflow
The overall experimental design for the comparative analysis followed a standardized workflow to ensure reproducibility and accuracy of the findings.
Caption: Standardized workflow for the comparative evaluation of PLK1 inhibitors.
References
Validating Polo-like Kinase 1 (Plk1) as a Therapeutic Target: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of Polo-like Kinase 1 (Plk1) as a therapeutic target for cancer. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Plk1 inhibitors, including the preclinical compound DAP-81, and presenting supporting experimental data to validate Plk1's role in oncology.
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] Notably, Plk1 is overexpressed in a wide range of human cancers, and this overexpression often correlates with poor prognosis, making it an attractive target for anticancer drug development.[1][4][5] The inhibition of Plk1 can lead to mitotic arrest and apoptosis in cancer cells.[3][6]
The Plk1 Signaling Pathway
Plk1 is a master regulator of mitotic progression. Its activation is a tightly controlled process involving upstream kinases like Aurora A.[1][7] Once activated, Plk1 phosphorylates a multitude of downstream substrates to orchestrate the complex events of cell division.[8][9] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and genomic instability.[1][8]
Comparative Analysis of Plk1 Inhibitors
A number of small molecule inhibitors targeting Plk1 have been developed and evaluated in preclinical and clinical studies. These inhibitors primarily target the ATP-binding site of the Plk1 kinase domain. This compound is a diaminopyrimidine derivative identified as a potent Plk1 inhibitor in preclinical studies.[10][11][12] This section compares this compound with other notable Plk1 inhibitors.
| Inhibitor | Type | IC50 (Plk1) | Development Stage | Key Adverse Events (Clinical) |
| This compound | ATP-competitive | 0.9 nM | Preclinical | Not Applicable |
| BI 2536 | ATP-competitive | ~0.83 nM | Phase II (discontinued for monotherapy) | Neutropenia, Thrombocytopenia |
| Volasertib (BI 6727) | ATP-competitive | 0.87 nM | Phase III | Myelosuppression, Febrile Neutropenia |
| Onvansertib (NMS-P937) | ATP-competitive | 36 nM | Phase II | Neutropenia, Anemia |
| GSK461364 | ATP-competitive | ~2.2 nM | Phase I | Venous Thromboembolism |
| Rigosertib (ON 01910.Na) | Non-ATP-competitive | Multi-kinase inhibitor | Phase III | Myelosuppression, Fatigue |
IC50 values are approximate and can vary based on assay conditions.
Experimental Validation of Plk1 as a Therapeutic Target
The validation of Plk1 as a therapeutic target relies on a series of well-established experimental protocols. These assays are designed to demonstrate the inhibitor's potency, selectivity, and its effect on cancer cell proliferation and tumor growth.
Experimental Workflow for Target Validation
Key Experimental Protocols
1. Plk1 Kinase Assay (Biochemical Assay)
-
Objective: To determine the in vitro potency of an inhibitor against purified Plk1 enzyme.
-
Methodology: A common method is the ADP-Glo™ Kinase Assay.[13] This luminescent assay measures the amount of ADP produced during the kinase reaction. The protocol involves:
-
Incubating purified Plk1 enzyme with a specific substrate and ATP in a buffer solution (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[13]
-
Adding the test inhibitor (e.g., this compound) at various concentrations.
-
After incubation (e.g., 60 minutes at room temperature), adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[13]
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Measuring luminescence, which is proportional to the kinase activity. The IC50 value is then calculated from the dose-response curve.
-
2. Cell Viability Assay (Cell-Based Assay)
-
Objective: To assess the effect of a Plk1 inhibitor on the proliferation and viability of cancer cells.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[14][15]
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the Plk1 inhibitor at a range of concentrations for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[14]
-
Living cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.[15]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
3. In Vivo Xenograft Model (In Vivo Efficacy)
-
Objective: To evaluate the anti-tumor efficacy of a Plk1 inhibitor in a living organism.
-
Methodology: This involves implanting human cancer cells into immunocompromised mice.[16][17]
-
Human cancer cells are cultured and then subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[16][18]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.[17]
-
The treatment group receives the Plk1 inhibitor (e.g., this compound) via a specific route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle.[18]
-
Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).[18]
-
At the end of the study, the anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Alternative Therapeutic Targets
While Plk1 is a promising target, several other pathways are critical for mitotic progression and are being explored for cancer therapy.
-
Aurora Kinase Inhibitors: Aurora kinases (A and B) are also key regulators of mitosis, and their inhibitors represent a significant area of research.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are fundamental to cell cycle control, and various CDK inhibitors are in clinical development and use.
-
Microtubule-Targeting Agents: This class includes well-established drugs like taxanes and vinca alkaloids that disrupt microtubule dynamics during mitosis.[18]
Conclusion
The extensive body of preclinical and clinical data strongly supports the validation of Plk1 as a therapeutic target in oncology. Its overexpression in numerous cancers and its critical role in cell division provide a clear rationale for the development of targeted inhibitors. Compounds like this compound, with high preclinical potency, exemplify the ongoing efforts to exploit this target. Further research, particularly focusing on combination therapies and patient selection biomarkers, will be crucial for the successful clinical translation of Plk1 inhibitors.[1]
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polo-like kinase 1 as a potential therapeutic target and prognostic factor for various human malignancies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-like Kinase 1 as an emerging drug target: structure, function and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Differential Expression of AURKA, AURKB, and PLK1 Modulates Clinical Outcomes and Survival in Acute Myeloid Leukemia [mdpi.com]
- 8. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 18. benchchem.com [benchchem.com]
Performance Benchmarking of the DAP-81 Platform Against Standard Target Identification Methodologies
A Comparative Guide for Researchers and Drug Development Professionals
The identification of specific molecular targets is a critical and foundational step in modern drug discovery.[1] This process, often called target deconvolution, illuminates the mechanism of action for therapeutic compounds and is essential for developing new drugs.[1][2] Traditional methods for target discovery can be time-consuming and labor-intensive, which has spurred the development of advanced platforms to improve efficiency and accuracy.[1] This guide provides a comparative analysis of the hypothetical next-generation Drug Affinity Profiling (DAP-81) platform against a widely used standard, Affinity Purification-Mass Spectrometry (AP-MS).
The this compound platform is conceptualized as an advanced system for identifying protein interactors of small molecules, featuring a streamlined, magnetic bead-based workflow designed for high-throughput analysis and enhanced sensitivity. This comparison will benchmark its projected performance against the established capabilities of AP-MS across several key metrics.
Quantitative Performance Comparison
The following table summarizes key performance indicators for the hypothetical this compound platform versus typical outcomes for the standard AP-MS methodology. Data for AP-MS are derived from established performance benchmarks in the field.
| Performance Metric | This compound Platform (Projected) | Standard Affinity Purification-MS (AP-MS) | Reference |
| Proteome Coverage | >12,000 proteins identified per experiment | Typically 7,000-10,000+ proteins | [3] |
| Required Protein Input | 20 - 150 µg | 25 - 200 µg | [4] |
| Workflow Time | ~4 hours | >16 hours | [5][6] |
| Hands-On Time | < 1 hour (automation-friendly) | 2 - 4 hours | [5][7] |
| Binding Specificity | High (Optimized surface chemistry) | Variable; requires robust computational filtering | [8][9][10] |
| Primary Readout | Label-free quantification (LFQ) | Spectral counting or LFQ | [8][10] |
| Throughput | High (96-well format compatible) | Medium to High | [11][12] |
Experimental Methodologies
An objective comparison requires a clear understanding of the experimental protocols. Below are the detailed workflows for both the standard AP-MS technique and the proposed this compound platform.
Standard Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone technique for identifying protein-protein and drug-protein interactions directly from cell or tissue lysates.[11] The process involves using a "bait" molecule (e.g., a drug immobilized on a bead) to capture its binding partners ("prey") from a complex protein mixture.[7][11]
Detailed Steps:
-
Lysate Preparation: Cells or tissues are lysed to release proteins into a solution that preserves native protein structures and interactions.
-
Bait Immobilization: The small molecule of interest is chemically linked to a solid support, typically agarose or magnetic beads.
-
Affinity Capture: The immobilized bait is incubated with the cell lysate, allowing it to bind to its target proteins.
-
Washing: A series of wash steps are performed to remove non-specific proteins that bind weakly to the beads or the bait molecule. This is a critical step for reducing background noise.[8]
-
Elution: The bait-prey complexes are eluted from the solid support.
-
Protein Digestion: The eluted proteins are denatured, reduced, alkylated, and then digested into smaller peptides, most commonly with the enzyme trypsin.[8]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC) and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments.[7][8]
-
Data Analysis: The fragmentation data is used to determine the amino acid sequences of the peptides. These sequences are then matched to a protein database to identify the captured proteins.[7] Computational scoring algorithms like MiST or SAINT are used to distinguish true interactors from non-specific background contaminants.[7][9]
This compound Platform Protocol (Hypothetical)
The this compound platform streamlines the traditional AP-MS workflow by integrating a simplified, single-pot, solid-phase enhanced sample preparation (SP3) approach.[13][14] This method utilizes hydrophilic-functionalized paramagnetic beads to efficiently capture proteins, allowing for harsh detergents to be washed away while proteins are bound to the beads.[5][13] This enhances reproducibility and is amenable to automation.[5]
Detailed Steps:
-
Probe & Lyse: Cells are incubated with a trifunctional chemical probe containing the small molecule, a photoreactive group, and a reporter tag (e.g., biotin).[15][16] UV light is applied to covalently cross-link the probe to its binding partners.[15] Cells are then lysed using a buffer containing MS-incompatible detergents for maximum protein solubilization.
-
Magnetic Bead Capture: Streptavidin-coated magnetic beads are added directly to the harsh lysate. The biotin-tagged protein complexes are captured by the beads.
-
On-Bead Wash & Digestion: The magnetic beads allow for rapid and efficient buffer exchange. Non-specific proteins and detergents are washed away. Trypsin is then added directly to the beads to digest the captured proteins into peptides.[5][14]
-
Peptide Elution & Analysis: The resulting peptides are eluted from the beads and are immediately ready for LC-MS/MS analysis.
-
Streamlined Data Analysis: A simplified data workflow identifies targets by comparing enrichment levels against a control, reducing reliance on complex statistical scoring models.
Logical Comparison of Key Features
The primary advantages of the this compound platform stem from its integrated and optimized workflow, which contrasts with the more modular and lengthy nature of traditional AP-MS.
References
- 1. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Chemoproteomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. protocols.io [protocols.io]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. salilab.org [salilab.org]
- 10. Scoring Large Scale Affinity Purification Mass Spectrometry Datasets with MIST - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 12. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 13. Automatable Bead-Based Protein Sample Preparation for Harsh Sample Matrices Using SP3® | Blog [preomics.com]
- 14. Magnetic Proteomics Sample Prep (MPSP) Kit [promega.sg]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of DAP-81: A Guide for Laboratory Professionals
Disclaimer: The substance "DAP-81" is not a universally recognized chemical identifier based on initial searches. The following guidance is based on established best practices for the disposal of common laboratory chemicals. It is imperative for all laboratory personnel to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of their "this compound" product for detailed and accurate disposal instructions.
Immediate Safety and Handling Precautions
Before proceeding with the disposal of any chemical, including substances designated as this compound, it is crucial to adhere to fundamental safety protocols to minimize risk to personnel and the environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE as recommended in the substance's SDS. This typically includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Conduct all disposal-related activities in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of potentially harmful vapors.
-
Spill Management: Have a spill kit readily available that is appropriate for the chemical class of this compound. In the event of a spill, immediately follow the cleanup procedures outlined in the SDS.
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following is a generalized procedure that should be adapted based on the specific information found in the SDS for this compound.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. Locate the "Disposal considerations" section (often Section 13) for specific instructions from the manufacturer.
-
Waste Segregation: Do not mix chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Based on the hazards identified in the SDS, this compound waste should be collected in a designated and compatible waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound" and any other components), the associated hazards (e.g., flammable, corrosive, toxic), and the accumulation start date.
-
Waste Accumulation: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange for Disposal: Contact your institution's EHS office to schedule a pickup for the chemical waste. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly approved by EHS and the substance's SDS.
Information to Locate in the Safety Data Sheet (SDS)
The SDS for this compound will contain critical information for its safe disposal. The following table summarizes the key sections and the type of information you should look for.
| SDS Section | Information to Identify | Relevance to Disposal |
| Section 2: Hazards Identification | GHS Hazard Classifications (e.g., Flammable, Corrosive, Toxic) | Determines the appropriate waste container, labeling, and segregation requirements. |
| Section 7: Handling and Storage | Incompatible Materials | Prevents dangerous reactions in the waste container. |
| Section 8: Exposure Controls/Personal Protection | Required Personal Protective Equipment (PPE) | Ensures personnel safety during handling and disposal. |
| Section 13: Disposal Considerations | Specific Disposal Methods, RCRA Waste Codes | Provides manufacturer's recommendations and regulatory requirements for disposal. |
Experimental Protocols
Detailed experimental protocols involving the use and disposal of this compound should be developed based on the specific guidance in the manufacturer's SDS and your institution's chemical hygiene plan. These protocols should include step-by-step instructions for rendering the waste non-hazardous if applicable and feasible, as well as procedures for packaging and labeling for disposal.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.
Personal protective equipment for handling DAP-81
Disclaimer: A specific Safety Data Sheet (SDS) for DAP-81 (CAS No. 794466-17-4) was not publicly available at the time of this writing. The following guidance is based on available information for this compound and the safety profiles of structurally similar diaminopyrimidine compounds. It is imperative to obtain and review the specific SDS from your supplier before any handling of this compound. This information should be used as a supplementary resource and not as a replacement for the manufacturer's official safety documentation.
This compound is a diaminopyrimidine derivative that acts as a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell division.[1] Due to its biological activity, this compound should be handled with care in a laboratory setting by trained personnel. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on general best practices for potent research compounds and data from similar diaminopyrimidine derivatives.
| PPE Category | Recommended Equipment | Key Considerations |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must be worn at all times when handling this compound to protect against splashes or airborne particles. |
| Skin and Body Protection | Standard laboratory coat. | A fully buttoned lab coat is essential to protect skin and clothing from contamination. |
| Chemical-resistant gloves (e.g., nitrile). | Gloves should be inspected for tears or holes before use and changed frequently, especially if contaminated. | |
| Respiratory Protection | Certified chemical fume hood. | All work with solid this compound or concentrated solutions should be performed in a properly functioning fume hood to prevent inhalation. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Handling Procedures:
-
Preparation: Designate a specific area for handling this compound. Ensure the work area is clean and uncluttered.
-
Weighing: To prevent inhalation of fine powder, weigh solid this compound in a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid this compound to minimize dust generation.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be treated as hazardous chemical waste.
-
Waste Collection: Segregate this compound waste from other laboratory waste. Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.
-
Disposal: Dispose of all this compound waste through your institution's official hazardous waste management program. Do not pour this compound waste down the drain or dispose of it in the regular trash.
Mandatory Visualizations
The following diagrams illustrate key procedural and conceptual information for working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
